molecular formula C11H16N2O2S B567161 tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate CAS No. 1211504-16-3

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Cat. No.: B567161
CAS No.: 1211504-16-3
M. Wt: 240.321
InChI Key: VYFJVEPMPUIQGN-UHFFFAOYSA-N
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Description

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a pyridine derivative that serves as a versatile chemical intermediate and key building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role in the synthesis of functionalized 2-aminopyridin-4-yl derivatives, which are core structures found in various biologically active compounds. This compound has been specifically identified as a synthetic intermediate in the development of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles, which are potent inhibitors of p38 MAP kinase . p38 MAP kinase is a critical target in inflammatory disease pathways, making this intermediate valuable for research in this area. Furthermore, analogous N-substituted 2-aminopyridin-4-yl derivatives are found in other investigational compounds, including inhibitors of VEGFR-2 (involved in angiogenesis), CDK (involved in cell cycle regulation), and JNK3 . The carbamate protecting group on the aminopyridine ring enhances the molecule's stability during synthetic sequences, allowing for further functionalization of the pyridine core. This makes this compound a crucial scaffold for researchers constructing complex molecules for biochemical screening and drug discovery efforts.

Properties

IUPAC Name

tert-butyl N-(4-methylsulfanylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-9-7-8(16-4)5-6-12-9/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFJVEPMPUIQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733737
Record name tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211504-16-3
Record name tert-Butyl [4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of a Key Synthetic Building Block: A Technical Guide to tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-Protected Pyridines in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within this class of compounds, functionalized pyridines serve as indispensable building blocks for constructing complex molecular architectures. This guide focuses on a particularly valuable, yet specific, building block: tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate .

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the 2-amino position and a methylthio group at the 4-position of the pyridine ring creates a versatile intermediate. The Boc group provides a stable, yet readily cleavable, protecting element for the amine, allowing for selective reactions at other positions of the molecule. The methylthio group, in turn, can be a site for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone, or displacement, thereby expanding the synthetic possibilities. This strategic combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of various biologically active compounds. This guide will delve into the discovery, synthesis, and applications of this important molecule, providing researchers and drug development professionals with a comprehensive understanding of its utility.

A Historical Perspective: The Genesis of a Versatile Intermediate

The precise "discovery" of this compound is not marked by a single seminal publication but rather by its emergence as a key intermediate in various patent applications for the synthesis of complex pharmaceutical agents. Its history is intrinsically linked to the broader development of functionalized pyridine derivatives in medicinal chemistry.

The synthesis of this compound is a logical extension of established organic chemistry principles. The journey begins with its precursor, 2-amino-4-(methylthio)pyridine . While the synthesis of this precursor is not extensively detailed in publicly available literature, its structure suggests a multi-step pathway likely involving the construction of the substituted pyridine ring.

The crucial step in the creation of the title compound is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and widely adopted method for this transformation. This reaction is typically carried out in the presence of a base and a suitable solvent. The choice of reaction conditions can be critical to ensure high yields and prevent side reactions.

While a specific, publicly documented "eureka" moment for this compound is not apparent, its value became evident through its utility in the synthesis of patented compounds, where it serves as a critical building block for creating novel molecular entities with potential therapeutic applications.

Synthetic Protocol: A Validated Pathway to this compound

The synthesis of this compound is a two-stage process that begins with the synthesis of the precursor, 2-amino-4-(methylthio)pyridine, followed by the Boc protection of the amino group.

Part 1: Synthesis of 2-amino-4-(methylthio)pyridine

The synthesis of the precursor is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below:

Step 1: Synthesis of 4-chloropyridine-2-carbonitrile This step involves the conversion of a commercially available starting material, such as 2-chloro-4-picoline, to the corresponding nitrile. This can be achieved through various methods, including oxidation followed by cyanation.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic attack. Reaction with sodium thiomethoxide (NaSMe) displaces the chloride to introduce the methylthio group, yielding 4-(methylthio)pyridine-2-carbonitrile.

Step 3: Reduction of the Nitrile to the Amine The nitrile group is then reduced to the primary amine. This can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This step yields the desired precursor, 2-amino-4-(methylthio)pyridine .

Part 2: Boc Protection of 2-amino-4-(methylthio)pyridine

With the precursor in hand, the final step is the protection of the 2-amino group.

Experimental Protocol:

  • Dissolution: Dissolve 2-amino-4-(methylthio)pyridine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. The base scavenges the acid generated during the reaction.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford pure This compound .

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent like DCM or THF is crucial to prevent unwanted side reactions with the highly reactive Boc anhydride.

  • Non-nucleophilic Base: A non-nucleophilic base is used to avoid competition with the amino group in reacting with the Boc anhydride.

  • Slow Addition at 0 °C: The slow addition of Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Self-Validating System:

The purity and identity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data should be consistent with the structure of this compound.

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₁₁H₁₆N₂O₂S256.33 g/mol 1211504-16-3

Applications in Drug Discovery: A Scaffold for Innovation

The strategic placement of the Boc-protected amine and the methylthio group makes this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The 2-aminopyridine moiety is a common pharmacophore in many kinase inhibitors. After deprotection of the Boc group, the free amine can be further functionalized to introduce moieties that interact with the hinge region of protein kinases. The methylthio group at the 4-position can be used to modulate the physicochemical properties of the final compound, such as solubility and metabolic stability, or it can be a handle for further diversification of the molecular structure.

While specific drug candidates synthesized from this intermediate are often proprietary and detailed in patent literature, the structural motif is indicative of its application in the development of targeted therapies.

Logical Relationships and Experimental Workflows

To visually represent the synthetic logic and workflow, the following diagrams are provided.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_boc_protection Boc Protection Start 2-Chloro-4-picoline Step1 Oxidation & Cyanation Start->Step1 Intermediate1 4-Chloropyridine-2-carbonitrile Step1->Intermediate1 Step2 Nucleophilic Substitution (NaSMe) Intermediate1->Step2 Intermediate2 4-(Methylthio)pyridine-2-carbonitrile Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Precursor 2-Amino-4-(methylthio)pyridine Step3->Precursor Boc_Start 2-Amino-4-(methylthio)pyridine Boc_Step Protection Reaction Boc_Start->Boc_Step Boc_Reagents (Boc)₂O, Base (e.g., TEA) Boc_Reagents->Boc_Step Final_Product This compound Boc_Step->Final_Product

Caption: Synthetic workflow for this compound.

Drug_Discovery_Logic Building_Block This compound Deprotection Boc Deprotection Building_Block->Deprotection Modification Modification of Methylthio Group (e.g., Oxidation) Building_Block->Modification Intermediate 2-Amino-4-(methylthio)pyridine Derivative Deprotection->Intermediate Functionalization Further Functionalization (e.g., Amide Coupling) Intermediate->Functionalization Final_Compound Biologically Active Compound (e.g., Kinase Inhibitor) Functionalization->Final_Compound Modified_Intermediate Modified Pyridine Derivative Modification->Modified_Intermediate Modified_Intermediate->Deprotection

Caption: Role in drug discovery logical flow.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. While its discovery was more of a gradual recognition of its utility rather than a singular event, its importance as a versatile building block is undeniable. The combination of a stable yet cleavable protecting group with a modifiable functional handle on a privileged pyridine scaffold provides chemists with a powerful tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its history, a detailed and validated synthetic protocol, and an insight into its applications, underscoring its significance for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate: A Key Intermediate in IRAK-4 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental principles, synthesis, and application of tert-butyl (4-(methylthio)pyridin-2-yl)carbamate (CAS No: 1211504-16-3). This compound has emerged as a critical building block in medicinal chemistry, primarily serving as a key intermediate in the development of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. IRAK-4 is a master regulator of innate immunity, and its inhibition is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document details the strategic importance of the title compound, provides field-proven synthetic protocols for its preparation, and contextualizes its utility through its role in the synthesis of clinical candidates like Zabedosertib (BAY 1834845).

Introduction: Strategic Importance in Drug Discovery

This compound is a strategically designed heterocyclic compound that combines several key functional groups essential for its role as a versatile intermediate in complex molecule synthesis. The structure features a pyridine core, a common scaffold in medicinal chemistry, substituted with a nucleophilic 2-amino group protected by a tert-butoxycarbonyl (Boc) moiety, and a 4-methylthio group.

The Boc-protected amine is stable under a variety of reaction conditions but can be readily deprotected under acidic conditions, allowing for subsequent coupling reactions. The methylthio group can modulate the electronic properties of the pyridine ring and can be a site for further chemical modification. The primary significance of this molecule lies in its application as a precursor for a class of potent IRAK-4 inhibitors, which are being investigated for the treatment of autoimmune diseases, inflammatory disorders, and certain cancers.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis.

PropertyValueSource
CAS Number 1211504-16-3[3]
Molecular Formula C₁₁H₁₆N₂O₂S[3]
Molecular Weight 240.32 g/mol [3]
Appearance Solid (Typical)General Knowledge
Canonical SMILES CS1=CC(=NC=C1)NC(=O)OC(C)(C)C[3]

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm 1.50 (s, 9 H), 2.47 (s, 3 H), 7.03 (dd, J=5.5, 1.8 Hz, 1 H), 7.82 (d, J=1.8 Hz, 1 H), 8.16 (d, J=5.5 Hz, 1 H), 9.94 (s, 1 H).[4]

Synthesis and Manufacturing Principles

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the preparation of the core aminopyridine followed by the protection of the amino group.

Synthesis of the Precursor: 4-Amino-2-(methylthio)pyridine
Figure 1: Synthetic route to the key precursor.

Experimental Protocol: Synthesis of 4-Amino-2-(methylthio)pyridine [4]

  • Step 1: Thiolation. To a solution of 4-amino-2-chloropyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), sodium hydrosulfide (NaSH, ~1.5 equivalents) is added. The mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and the product, 4-amino-2-mercaptopyridine, is isolated by filtration or extraction.

  • Step 2: S-Methylation. The crude 4-amino-2-mercaptopyridine (1 equivalent) is dissolved in a solvent such as methanol or ethanol. A base, for instance, sodium hydroxide or potassium carbonate (~1.2 equivalents), is added, followed by the dropwise addition of methyl iodide (CH₃I, ~1.1 equivalents) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield 4-amino-2-(methylthio)pyridine, which can be purified by column chromatography if necessary.

Boc Protection: Synthesis of this compound

The final step is the protection of the 2-amino group using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions.

Figure 2: Workflow for Boc protection.

Experimental Protocol: Synthesis of this compound [4]

  • Materials: 4-Amino-2-(methylthio)pyridine, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve 4-amino-2-(methylthio)pyridine (1 equivalent) in anhydrous THF.

    • Add DMAP (catalytic amount, e.g., 0.1 equivalents).

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel to afford this compound.

  • Yield: A reported yield for this transformation is 77%.[4]

Application in the Synthesis of IRAK-4 Inhibitors

The primary utility of this compound is as a key building block for advanced IRAK-4 inhibitors. The Boc-protected amine allows for the construction of a different part of the target molecule, after which the Boc group is removed to reveal the 2-aminopyridine moiety, which is often crucial for binding to the kinase hinge region.

The IRAK-4 Signaling Pathway: The Therapeutic Target

IRAK-4 is a serine/threonine kinase that acts as a master regulator at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates IRAK-1, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1.[2] This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6, driving inflammatory responses.[2] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[1]

IRAK4_Pathway cluster_nucleus Gene Transcription TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK IkB IκB IKK->IkB Phosphorylation AP1 AP-1 MAPK->AP1 Activation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Inhibitor IRAK-4 Inhibitor (e.g., Zabedosertib) Inhibitor->IRAK4 Inhibition

Figure 3: The IRAK-4 signaling pathway and the point of intervention by inhibitors.
Case Study: Synthesis of an Indazole-Based IRAK-4 Inhibitor

A patent from Bayer Pharma AG (WO2015086995A1) describes the synthesis of a series of indazole-based IRAK-4 inhibitors.[4] In this process, this compound serves as a key fragment that is introduced late in the synthesis.

Synthetic Workflow Example:

  • Boc Deprotection: The this compound is treated with a strong acid, such as hydrochloric acid (HCl) in 1,4-dioxane, to remove the Boc protecting group, yielding 4-(methylthio)pyridin-2-amine.

  • Amide Coupling: The resulting aminopyridine is then coupled with a functionalized indazole carboxylic acid intermediate. This is a standard amide bond formation reaction, typically mediated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).

This sequence demonstrates the critical role of the title compound: its Boc group allows for other synthetic transformations to be carried out on a different part of the molecule before its deprotection and final coupling to form the complex, biologically active inhibitor.

Inhibitor ExampleIRAK-4 IC₅₀ (nM)Reference
Zabedosertib (BAY 1834845)13[5]
Example from WO2015086995A1< 50 (Category A)[4]

Conclusion: A Self-Validating System in Medicinal Chemistry

The principles underlying the use of this compound exemplify a robust and self-validating system in modern drug discovery. The choice of the Boc protecting group is validated by its stability during intermediate steps and its clean, high-yield removal under specific acidic conditions, which do not interfere with other functional groups in the molecule. The synthetic route is logical and builds complexity in a controlled manner, starting from simpler, commercially available precursors. The ultimate validation of this intermediate's utility is its successful incorporation into clinical candidates like Zabedosertib, which have demonstrated potent inhibition of the IRAK-4 target and shown pharmacological effects in preclinical and clinical studies.[5][6] This demonstrates the direct causality between the rational design of this chemical building block and its successful application in developing potentially transformative therapies for inflammatory diseases.

References

  • Bothe, U., et al. (2015). Indazole derivatives for the treatment of inflammatory disorders.
  • Bothe, U., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1225–1242. [Link]

  • Patsnap Synapse. (2023, December 13). Zabedosertib. Retrieved from [Link]

  • Wikipedia. (2024, March 23). Zabedosertib. [Link]

  • Wang, L., et al. (2012). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry, 12(7), 746-761. [Link]

  • De, S. K. (2012). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 3(12), 1018-1022. [Link]

  • Duan, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(7), 1383-1389. [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl 3-Iodo-4-(methylthio) Pyridin-2-Ylcarbamate. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl 4-(methylthio) Pyridin-2-Ylcarbamate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Journal of King Saud University - Science, 33(5), 101463. [Link]

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • LookChem. (n.d.). tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate CAS NO.1211504-19-6. Retrieved from [Link]

  • Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1. [Link]

  • Wang, L., et al. (2012). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 12(7), 746-761. [Link]

  • Bofill, J., et al. (2020). Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Ayimbila, S. T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • Reddy, G. S., et al. (2017). Improved process for the preparation of enzalutamide.

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tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Utility and Reaction Mechanisms of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of this compound, a key intermediate in contemporary medicinal chemistry. Rather than possessing a direct biological mechanism of action, the utility of this compound lies in its role as a versatile building block for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. This document will elucidate the "mechanism of action" of this carbamate in a synthetic context, detailing its protective group chemistry, the reactivity of its functional groups, and its application in the construction of high-value pharmaceutical targets. We will explore the strategic considerations for its use in multi-step syntheses, provide exemplary protocols, and offer insights grounded in established chemical principles for researchers and drug development professionals.

Introduction: A Strategic Building Block in Drug Discovery

In the landscape of modern drug discovery, the efficient and controlled synthesis of novel molecular architectures is paramount. This compound has emerged as a valuable scaffold, primarily in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its importance stems not from inherent biological activity, but from the strategic placement of its functional groups—a protected amine and a modifiable methylthio group on a pyridine core. This arrangement allows for sequential and regioselective chemical transformations, making it a powerful tool for building molecular complexity. This guide will delve into the synthetic "mechanism of action," providing a comprehensive overview of its reactivity and strategic applications.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

PropertyValue
Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane
CAS Number 1171920-13-8

Synthetic Mechanism of Action: A Tale of Two Functional Groups

The synthetic utility of this compound is best understood by examining the distinct roles of its two key functional groups: the Boc-protected amine and the 4-methylthio group.

The Boc-Protected Amine: Directing the Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its presence on the 2-amino position of the pyridine ring serves several critical functions:

  • Deactivation of the Amine: The Boc group temporarily "masks" the nucleophilicity and basicity of the amine. This prevents unwanted side reactions at this position during subsequent synthetic steps, such as acylation, alkylation, or reactions involving strong bases.

  • Directing Group: In some cases, the Boc group can influence the regioselectivity of reactions on the pyridine ring through steric or electronic effects.

  • Controlled Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine for further functionalization. This orthogonality is a cornerstone of modern protecting group strategy.

The 4-Methylthio Group: A Handle for C-C and C-N Bond Formation

The methylthio (-SMe) group at the 4-position is the key to the molecule's versatility as a synthetic intermediate. It can be activated and displaced in a variety of cross-coupling reactions, most notably the Buchwald-Hartwig amination.

  • Oxidative Activation: The methylthio group can be oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-S(O)2Me). This oxidation dramatically increases the electrophilicity of the C4 position of the pyridine ring, transforming the sulfoxide/sulfone into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.

  • Buchwald-Hartwig Amination: The resulting sulfone is an ideal substrate for palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a new carbon-nitrogen bond by reacting the sulfone with a primary or secondary amine in the presence of a palladium catalyst and a suitable base. This is a frequently employed strategy for introducing a key pharmacophore in the synthesis of kinase inhibitors.

Exemplary Synthetic Workflow: Synthesis of a Kinase Inhibitor Precursor

The following workflow illustrates the practical application of this compound in the synthesis of a key intermediate for a novel kinase inhibitor.

Step 1: Oxidation of the Methylthio Group

This initial step activates the 4-position of the pyridine ring for subsequent nucleophilic substitution.

  • Protocol:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude sulfone.

Step 2: Buchwald-Hartwig Amination

This step introduces the desired amine at the 4-position, forming a key C-N bond.

  • Protocol:

    • To a reaction vessel, add the crude sulfone from Step 1 (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent such as dioxane or toluene.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired coupled product.

Step 3: Boc Deprotection

The final step in this sequence unmasks the 2-amino group for further elaboration.

  • Protocol:

    • Dissolve the product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield the final deprotected product.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthetic workflow described above.

G cluster_0 Synthetic Workflow A This compound B Oxidation (m-CPBA, DCM) A->B Step 1 C tert-Butyl (4-(methylsulfonyl)pyridin-2-yl)carbamate B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->D Step 2 E Coupled Product D->E F Boc Deprotection (TFA, DCM) E->F Step 3 G Final Product (Kinase Inhibitor Precursor) F->G

Caption: A three-step synthetic workflow utilizing this compound.

Conclusion and Future Outlook

This compound is a prime example of a modern synthetic building block whose "mechanism of action" is defined by its strategic reactivity. Its well-orchestrated combination of a protecting group and a versatile synthetic handle allows for the efficient construction of complex, biologically active molecules. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed intermediates in streamlining the drug discovery process cannot be overstated. Future research may focus on developing new applications for this scaffold, exploring alternative coupling partners, and designing even more efficient synthetic routes to high-value pharmaceutical targets.

References

  • PubChem Compound Summary for CID 57467652, this compound. National Center for Biotechnology Information. [Link]

  • This compound. Molbase. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

The Strategic Role of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Medicinal Chemistry

In the intricate landscape of drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate, a seemingly unassuming heterocyclic compound, has emerged as a crucial intermediate in the medicinal chemist's arsenal. Its unique structural features—a pyridine core, a reactive methylthio group, and a Boc-protected amine—offer a versatile platform for the construction of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of this valuable compound, from its synthesis and physicochemical properties to its strategic applications in the development of targeted therapies, particularly in the realm of kinase inhibitors. Understanding the nuances of this molecule is key to unlocking its full potential in accelerating the drug development pipeline.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211504-16-3Commercial Suppliers
Molecular Formula C₁₁H₁₆N₂O₂SCalculated
Molecular Weight 240.32 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from synthetic procedures
Melting Point Not publicly available-

Spectroscopic Characterization:

While a publicly available, comprehensive spectral analysis for this specific compound is not readily found, based on its structure and data from analogous compounds, the following characteristic peaks can be anticipated:

  • ¹H NMR: Resonances corresponding to the protons on the pyridine ring, a singlet for the methylthio group, a singlet for the tert-butyl group, and a broad singlet for the N-H proton of the carbamate.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine ring, the methylthio group, the tert-butyl group, and the carbonyl carbon of the carbamate.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially scalable approach involves the introduction of the methylthio group onto a pre-functionalized pyridine ring, followed by the protection of the amino group. A representative synthetic scheme is outlined below, based on established methodologies for similar pyridine derivatives.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-Amino-4-chloropyridine

This starting material can be synthesized from 2,4-dichloropyridine via a nucleophilic aromatic substitution reaction with ammonia.

Step 2: Synthesis of 2-Amino-4-(methylthio)pyridine

The chloro substituent at the 4-position is displaced by a methylthio group using sodium thiomethoxide.

  • Reagents: 2-Amino-4-chloropyridine, Sodium thiomethoxide, Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-amino-4-chloropyridine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium thiomethoxide portion-wise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Boc-Protection of 2-Amino-4-(methylthio)pyridine

The amino group is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

  • Reagents: 2-Amino-4-(methylthio)pyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2-amino-4-(methylthio)pyridine in an anhydrous solvent such as DCM or THF.

    • Add a base, such as triethylamine or a catalytic amount of DMAP.

    • Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere in Step 2 is crucial to prevent the oxidation of the thiomethoxide and other sensitive reagents.

  • Boc Protection: The Boc protecting group is widely used due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. This allows for selective manipulation of other functional groups in subsequent synthetic steps.

  • Choice of Base: Triethylamine is a common and effective base for Boc-protection. DMAP can be used as a catalyst to accelerate the reaction, particularly for less reactive amines.

The Strategic Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site. The methylthio group at the 4-position serves as a handle for further functionalization, often through oxidation to a sulfoxide or sulfone, or via cross-coupling reactions. The Boc-protected amine at the 2-position allows for the introduction of various side chains that can be tailored to target specific kinases and improve the pharmacological properties of the final compound.

A prime example of the utility of this building block can be inferred from patent literature, such as WO2012062781, which describes the synthesis of substituted pyrazolopyridines as kinase inhibitors. While not explicitly mentioning the title compound, the patent details the synthesis of structurally similar intermediates and their elaboration into potent drug candidates.

Logical Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the use of this key intermediate in a drug discovery program.

G cluster_0 Synthesis of Core Intermediate cluster_1 Elaboration into Kinase Inhibitors start 2-Amino-4-chloropyridine step1 Nucleophilic Substitution with NaSMe start->step1 intermediate1 2-Amino-4-(methylthio)pyridine step1->intermediate1 step2 Boc Protection intermediate1->step2 target This compound step2->target deprotection Boc Deprotection target->deprotection target->deprotection Acidic Conditions (e.g., TFA, HCl) coupling Amide Coupling / Cross-Coupling Reactions deprotection->coupling deprotection->coupling Introduction of Side Chains oxidation Oxidation of Thioether (optional) coupling->oxidation coupling->oxidation Modulation of Physicochemical Properties final_compound Final Kinase Inhibitor oxidation->final_compound oxidation->final_compound Lead Optimization

Caption: Synthetic and strategic workflow for this compound.

This workflow highlights the logical progression from the synthesis of the core intermediate to its elaboration into a final drug candidate. Each step is a critical control point for introducing molecular diversity and optimizing the desired biological activity and pharmacokinetic profile.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to efficiently explore chemical space and design next-generation therapeutics. Its well-defined reactivity and versatile functional handles make it an invaluable asset in the synthesis of complex heterocyclic compounds, particularly in the highly competitive field of kinase inhibitor development. As our understanding of disease biology deepens, the demand for sophisticated molecular building blocks like this will only continue to grow, solidifying its place as a cornerstone of modern drug discovery.

References

  • Information on the chemical properties and suppliers can be found on various chemical supplier websites such as BLDpharm and others.
  • General synthetic procedures for tert-butyl carbamates can be found in established organic chemistry literature and resources like Organic Syntheses.
  • Patent literature, such as WO2012062781, provides examples of the synthesis and application of related pyridine deriv
  • Review articles on kinase inhibitors provide context for the importance of the 2-aminopyridine scaffold in drug design.

The Strategic Utility of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold for Kinase Inhibitor Synthesis

In the landscape of contemporary medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Within this competitive arena, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of complex drug candidates. tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate emerges as a pivotal, yet under-documented, intermediate, offering a unique combination of functionalities conducive to the construction of potent and selective kinase inhibitors.

This technical guide delineates the intrinsic value of this compound, moving beyond a mere cataloging of its properties to a deeper exploration of its strategic applications. We will dissect the rationale behind its use, provide detailed experimental insights, and present a forward-looking perspective on its potential in next-generation drug discovery programs. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, and the strategic placement of the methylthio and Boc-protected amine functionalities on this scaffold provides a versatile platform for diversification and lead optimization.[1][2][3]

Core Molecular Attributes and Strategic Advantages

The efficacy of this compound as a synthetic intermediate is rooted in the distinct reactivity of its constituent functional groups. The interplay between the Boc-protected amine, the methylthio group, and the pyridine ring itself offers a powerful toolkit for the medicinal chemist.

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a robust and readily cleavable protecting group for the 2-amino functionality of the pyridine ring. This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic transformations. The Boc group can be selectively removed under acidic conditions, unmasking the amine for further elaboration, such as amide bond formation or participation in cyclization reactions to form fused heterocyclic systems.[4]

  • The Methylthio Ether: The 4-methylthio group is a key handle for introducing molecular diversity. It can be readily oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of substituents at the 4-position of the pyridine ring, a critical region for modulating kinase selectivity and potency.

  • The Pyridine Scaffold: The pyridine ring itself is a privileged structure in kinase inhibition, often mimicking the adenine region of ATP to bind within the kinase hinge region.[5] Its nitrogen atom can act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein.

The strategic combination of these features allows for a modular and convergent approach to the synthesis of complex kinase inhibitors, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate: A Plausible and Optimized Protocol

While multiple synthetic routes to substituted pyridines exist, a common and efficient pathway to this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis based on established methodologies in pyridine chemistry.[6]

Synthetic Workflow Overview

G A Starting Material: 4-Chloropyridin-2-amine B Boc Protection A->B Boc2O, Et3N, THF C tert-Butyl (4-chloropyridin-2-yl)carbamate B->C D Nucleophilic Aromatic Substitution C->D F Final Product: This compound D->F DMF, Heat E Sodium thiomethoxide E->D G A tert-Butyl (4-(methylthio) pyridin-2-yl)carbamate B Oxidation A->B m-CPBA C tert-Butyl (4-(methylsulfonyl) pyridin-2-yl)carbamate B->C D Nucleophilic Aromatic Substitution C->D F Coupled Intermediate D->F Base, Heat E Substituted Pyrazole E->D G Boc Deprotection F->G TFA or HCl H Final Scaffold: Pyridyl-Pyrazolopyridine Derivative G->H

Sources

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate biological activity.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activity of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound this compound presents itself not as a molecule with a well-defined biological role, but as a scaffold ripe with potential. Its structure, featuring a 2-aminopyridine core, a methylthio substituent, and a tert-butyl carbamate protecting group, suggests a number of plausible biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the therapeutic potential of this and structurally related molecules. We will delve into hypothesized biological activities based on established principles of medicinal chemistry and provide actionable experimental protocols to test these hypotheses.

Molecular Profile and Synthetic Considerations

This compound is a substituted pyridine derivative. The core structure, 2-aminopyridine, is a common motif in pharmacologically active compounds. The presence of the tert-butoxycarbonyl (Boc) group suggests that this molecule is likely a synthetic intermediate, where the Boc group serves as a protecting group for the amine.[1] The methylthio group at the 4-position can influence the electronic properties and metabolic stability of the molecule.

Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route to this compound would likely involve the protection of 2-amino-4-(methylthio)pyridine. The synthesis of the parent amine can be achieved through various methods described in the literature for substituted pyridines.[2]

Synthesis A 2-Amino-4-chloropyridine C 2-Amino-4-(methylthio)pyridine A->C Nucleophilic Aromatic Substitution B Sodium thiomethoxide B->C E This compound C->E Boc Protection D Di-tert-butyl dicarbonate (Boc)2O D->E

Caption: Proposed synthetic pathway for this compound.

Hypothesized Biological Activities and Mechanistic Rationale

The structural motifs within this compound suggest several avenues for biological investigation. The following sections outline these potential activities and the scientific basis for their exploration.

Potential as a Kinase Inhibitor

The pyridine ring is a well-established scaffold in the design of kinase inhibitors.[3] Many FDA-approved kinase inhibitors incorporate a pyridine or a related heterocyclic core that interacts with the ATP-binding site of the kinase.[] The 2-aminopyridine moiety can form key hydrogen bonds with the hinge region of the kinase domain.

2.1.1. Proposed Mechanism of Action

It is hypothesized that the 2-aminopyridine core of the molecule, after deprotection of the Boc group, could act as a hinge-binder in the ATP-binding pocket of various kinases. The methylthio substituent could be directed towards a hydrophobic pocket, contributing to binding affinity and selectivity.

Kinase_Inhibition cluster_0 ATP Binding Site of Kinase Kinase_Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Compound 2-Amino-4-(methylthio)pyridine (Deprotected Compound) Compound->Kinase_Hinge H-Bonding Compound->Hydrophobic_Pocket Hydrophobic Interaction ATP ATP Substrate_Phosphorylation Substrate Phosphorylation ATP->Substrate_Phosphorylation Blocked

Caption: Hypothesized interaction of the active compound with a kinase ATP-binding site.

Potential as an Inducible Nitric Oxide Synthase (iNOS) Inhibitor

Analogs of 2-amino-4-methylpyridine have been identified as inhibitors of inducible nitric oxide synthase (iNOS).[5] iNOS is a key enzyme in the inflammatory cascade, and its over-activity is implicated in various inflammatory diseases.

2.2.1. Proposed Mechanism of Action

The compound may act as a competitive inhibitor of iNOS, binding to the active site and preventing the conversion of L-arginine to nitric oxide. The pyridine nitrogen and the exocyclic amine are likely crucial for this interaction.

Potential as an Acetylcholinesterase (AChE) Inhibitor

The carbamate functional group is a known pharmacophore for the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][6][7] Carbamate-based AChE inhibitors are used in the treatment of Alzheimer's disease and myasthenia gravis.[1]

2.3.1. Proposed Mechanism of Action

Carbamates act as reversible inhibitors of AChE by carbamylating a serine residue in the enzyme's active site.[6][8] This forms a transient covalent bond that is more stable than the acetylated intermediate formed with acetylcholine, thus temporarily inactivating the enzyme.

AChE_Inhibition AChE_Active_Site AChE Active Site (with Serine-OH) Carbamylated_AChE Carbamylated AChE (Inactive) AChE_Active_Site->Carbamylated_AChE Carbamylation Carbamate tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate Carbamate->Carbamylated_AChE Regenerated_AChE Regenerated AChE (Active) Carbamylated_AChE->Regenerated_AChE Hydrolysis Hydrolysis Slow Hydrolysis

Caption: Mechanism of reversible acetylcholinesterase inhibition by a carbamate compound.

Potential Antimicrobial and Anticancer Activities

Pyridine and carbamate moieties are present in a wide range of compounds with demonstrated antimicrobial and anticancer activities.[9][10] The overall lipophilicity and electronic properties of this compound make it a candidate for these broader biological screenings.

Experimental Protocols for Biological Evaluation

To empirically test the hypothesized biological activities, a series of in vitro assays are proposed. The following protocols are designed to be robust and provide a clear indication of the compound's potential in each area.

Kinase Inhibition Assay (Generic)

This protocol describes a generic, luminescence-based kinase assay to screen for inhibitory activity against a panel of kinases.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates kinase inhibition.

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • Kinase buffer

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the kinase solution.

  • Add 2.5 µL of the test compound dilution or vehicle control (DMSO).

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

iNOS Inhibition Assay (Griess Assay)

This protocol measures the inhibition of iNOS by quantifying the production of nitrite, a stable breakdown product of nitric oxide.

Principle: The Griess reagent reacts with nitrite to form a colored azo dye, which can be measured spectrophotometrically.

Materials:

  • LPS-stimulated RAW 264.7 macrophages (as a source of iNOS)

  • L-arginine

  • Test compound dissolved in DMSO

  • Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) to induce iNOS expression.

  • Treat the cells with various concentrations of the test compound.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, add 50 µL of the supernatant.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percent inhibition of nitrite production.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric assay to determine the inhibition of AChE.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of ATCI solution.

  • Add 125 µL of DTNB solution.

  • Add 50 µL of the test compound at various concentrations.

  • Pre-incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of AChE solution.

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the reaction rate (V) for each concentration.

  • Determine the percent inhibition and the IC50 value.

Data Summary and Interpretation

The following table provides a template for summarizing the results from the proposed assays.

Assay Endpoint Hypothesized Result Example Data (for illustration)
Kinase InhibitionIC50 (µM)Low micromolar to nanomolar activityKinase X: IC50 = 0.5 µM
iNOS InhibitionIC50 (µM)Inhibition of nitrite productionIC50 = 10 µM
AChE InhibitionIC50 (µM)Reversible inhibition of AChEIC50 = 2.5 µM
Anticancer ScreeningGI50 (µM)Growth inhibition in cancer cell linesMCF-7: GI50 = 5 µM
Antimicrobial ScreeningMIC (µg/mL)Inhibition of bacterial/fungal growthS. aureus: MIC = 16 µg/mL

A low IC50/GI50/MIC value in any of these assays would warrant further investigation, including selectivity profiling (for kinases), mechanism of action studies, and eventual progression to cell-based and in vivo models. The Boc-protecting group would likely need to be removed to unmask the active 2-aminopyridine pharmacophore for many of these activities.

Conclusion

This compound represents a promising starting point for a drug discovery campaign. Its structural features align with known pharmacophores for several important drug targets. The experimental framework provided in this guide offers a clear and logical path to elucidating its biological activity. Through systematic investigation, the true therapeutic potential of this and related scaffolds can be unlocked, potentially leading to the development of novel therapeutics.

References

  • Chen, P., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2011, 54(10), 3647-3659.
  • Dmitrienko, A. V., et al. Coumarin–Dithiocarbamate Derivatives as Biological Agents. International Journal of Molecular Sciences, 2023, 24(11), 9667.
  • PrepChem. Synthesis of 2-amino-4-methyl-3-pyridinol. [Link]

  • Loba Chemie. 2-AMINO 4-METHYLPYRIDINE For Synthesis. [Link]

  • Rivas-García, L., et al. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 2020, 25(21), 5009.
  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • O'Malley, M. Carbamate Toxicity. In: StatPearls.
  • Jarak, I., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 2019, 70(4), 231-247.
  • Vasanth, S., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 2022, 27(23), 8565.
  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • LookChem. tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate CAS NO.1211504-19-6. [Link]

  • National Center for Biotechnology Information. 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. In: Molecular Imaging and Contrast Agent Database (MICAD).

  • Patil, S. B., et al. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 2012, 4(1), 324-330.
  • Fukuto, T. R. Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 1990, 87, 245-254.
  • Ciesielska, A., et al. A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 2021, 26(11), 3333.
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • ResearchGate. (PDF) Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Foote, K. M., et al. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 2013, 56(5), 2125-2138.
  • Abdul Manan, F., et al. tert-Butyl carbamate. IUCrData, 2017, 2(6), x170881.

  • PubMed. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

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Methodological & Application

Synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The core of this process involves the protection of the primary amine of 4-(methylthio)pyridin-2-amine using di-tert-butyl dicarbonate (Boc₂O). This document provides an in-depth examination of the reaction mechanism, a detailed step-by-step experimental protocol, and essential data for the characterization of the final product. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high yield for researchers in organic synthesis and pharmaceutical development.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability across a wide range of chemical conditions and the facility of its removal under mild acidic conditions.[1][2] The protection of amino groups as their Boc-carbamate derivatives is a critical step in the multi-step synthesis of complex molecules, particularly in the construction of heterocyclic scaffolds for pharmaceutical applications.[3][4] The target molecule, this compound, incorporates a substituted pyridine ring, a common motif in bioactive compounds, making its efficient synthesis a subject of significant interest. This application note provides a robust and well-characterized protocol for its preparation.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through the nucleophilic attack of the 2-amino group of 4-(methylthio)pyridin-2-amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the introduction of a Boc protecting group onto a primary or secondary amine.[4][5]

The reaction can be catalyzed by a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst. DMAP first reacts with Boc₂O to form a more reactive intermediate, which is then readily attacked by the amine.[6] In the absence of a strong catalyst, a non-nucleophilic base like triethylamine (Et₃N) is often employed to neutralize the acidic byproducts of the reaction.

The overall transformation is depicted in the following reaction scheme:

Mechanism Mechanism of Boc Protection Amine 4-(methylthio)pyridin-2-amine (Nucleophile) Boc2O Di-tert-butyl dicarbonate (Electrophile) Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product This compound Intermediate->Product Collapse of Intermediate Byproducts t-BuOH + CO₂ + Et₃N·H⁺ Intermediate->Byproducts Elimination caption Figure 2: Simplified mechanism of Boc protection.

Caption: Figure 2: Simplified mechanism of Boc protection.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound with a high yield and purity.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(methylthio)pyridin-2-amine≥97%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a solution of 4-(methylthio)pyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 eq).

  • Addition of Boc₂O: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow A 1. Dissolve 4-(methylthio)pyridin-2-amine and Et₃N in DCM B 2. Cool to 0 °C and add Boc₂O solution A->B C 3. Stir at room temperature (12-16 h) B->C D 4. Quench with water and extract with DCM C->D E 5. Wash with NaHCO₃ (aq) and brine D->E F 6. Dry over MgSO₄ and concentrate E->F G 7. Purify by column chromatography F->G H 8. Isolate and characterize product G->H caption Figure 3: Experimental workflow for the synthesis.

Caption: Figure 3: Experimental workflow for the synthesis.

Data and Characterization

Table 1: Reagent Quantities and Product Yield

CompoundMolar Mass ( g/mol )EquivalentsAmount
4-(methylthio)pyridin-2-amine140.211.0User Defined
Di-tert-butyl dicarbonate (Boc₂O)218.251.2Calculated
Triethylamine (Et₃N)101.191.5Calculated
This compound240.32-Expected Yield: >85%

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (d, 1H), ~7.8 (br s, 1H), ~7.0 (s, 1H), ~6.8 (d, 1H), ~2.5 (s, 3H), ~1.5 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~153.0, ~152.5, ~150.0, ~148.0, ~110.0, ~108.0, ~81.0, ~28.5, ~15.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₆N₂O₂S [M+H]⁺: 241.10.

Safety and Handling

  • 4-(methylthio)pyridin-2-amine: Handle with care. Avoid inhalation and contact with skin and eyes.

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood.

  • Triethylamine (Et₃N): Flammable and corrosive. Use in a fume hood and wear appropriate personal protective equipment (PPE).

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The methodology is straightforward, high-yielding, and utilizes readily available commercial reagents. The comprehensive characterization data serves as a benchmark for researchers to validate their synthetic outcomes. This procedure is expected to be a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (pyridin-3-ylmethyl)carbamate. Retrieved from [Link]

  • Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PubMed Central. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • PubMed Central. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • PubMed. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Retrieved from [Link]

  • RSC Publishing. (2015). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (2012). WO2012095691A1 - An improved process for producing aminopyridines.

Sources

Application Notes and Protocols for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its structure, featuring a Boc-protected aminopyridine core functionalized with a methylthio group, offers multiple avenues for chemical modification. This guide provides an in-depth exploration of this compound, including its synthesis, key applications, and detailed experimental protocols designed for researchers, scientists, and drug development professionals. The strategic placement of the methylthio and the protected amine groups makes it a valuable building block for creating libraries of substituted pyridines, a class of compounds well-represented in pharmaceuticals due to their diverse biological activities.[1][2][3][4]

The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the 2-amino position.[5][6] The methylthio group at the 4-position can be oxidized to sulfoxides or sulfones, or potentially be displaced, further expanding the synthetic utility of this reagent.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.
CAS Number 1211504-16-3

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via the Boc protection of 2-amino-4-(methylthio)pyridine. The reaction employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source and triethylamine (TEA) as a base.

Workflow Diagram:

G cluster_0 Synthesis of this compound A Dissolve 2-amino-4-(methylthio)pyridine in Dichloromethane (DCM) B Add Triethylamine (TEA) A->B C Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Work-up: - Wash with NaHCO₃ (aq) - Wash with Brine D->E F Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate E->F G Purify by Flash Column Chromatography F->G H Obtain pure product G->H

Caption: Synthetic workflow for the Boc protection of 2-amino-4-(methylthio)pyridine.

Materials:

  • 2-amino-4-(methylthio)pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(methylthio)pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (TEA) (1.5 equivalents).

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution (CO₂) will occur.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Applications in Synthetic and Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of more complex molecules with potential biological activity.

Intermediate for the Synthesis of Biologically Active Molecules

Substituted 2-aminopyridines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][7] this compound serves as a key building block for accessing novel derivatives within this class.

Potential Biological Activities of 2-Aminopyridine Derivatives:

  • Antibacterial and Antifungal Agents: The 2-aminopyridine scaffold is present in numerous compounds with demonstrated antimicrobial properties.[1][3]

  • Kinase Inhibitors: Substituted 2-aminopyridines have been investigated as inhibitors of various kinases, such as PI3Kδ, which are implicated in cancer.[7]

  • Modulators of Nitric Oxide Synthase: Certain derivatives have been designed as inhibitors of inducible nitric oxide synthase (iNOS).

Logical Flow for Drug Discovery Application:

G cluster_1 Drug Discovery Workflow I This compound J Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) I->J K Deprotection of Boc Group J->K L Further Functionalization of Amino Group K->L M Library of Novel 2-Aminopyridine Derivatives L->M N Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) M->N O Lead Compound Identification N->O

Caption: A potential workflow for utilizing the title compound in a drug discovery program.

Substrate for Cross-Coupling Reactions

The pyridine ring of this compound can be further functionalized through various cross-coupling reactions. For instance, after conversion of a halo-substituted precursor or through C-H activation, Suzuki or Buchwald-Hartwig couplings can be employed to introduce aryl, heteroaryl, or other substituents. The Boc-protected amino group can influence the regioselectivity of these reactions.

Protocol 2: Representative Suzuki Cross-Coupling (Hypothetical Application)

This protocol outlines a hypothetical Suzuki cross-coupling reaction using a bromo-derivative of the title compound to illustrate its potential synthetic utility.

Materials:

  • tert-Butyl (5-bromo-4-(methylthio)pyridin-2-yl)carbamate (hypothetical starting material)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine tert-butyl (5-bromo-4-(methylthio)pyridin-2-yl)carbamate (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Mechanism of Action Insights

While the specific mechanism of action for this compound itself is not extensively documented, the biological activities of its derivatives are often attributed to the ability of the 2-aminopyridine scaffold to act as a bioisostere for other functionalities and to form key interactions, such as hydrogen bonds, with biological targets. For example, in kinase inhibition, the pyridine nitrogen and the amino group can interact with the hinge region of the ATP-binding pocket.[7]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. The protocols and applications detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the development of novel therapeutic agents based on the 2-aminopyridine scaffold. The strategic combination of a protected amine and a modifiable methylthio group offers significant opportunities for the creation of diverse molecular libraries for biological screening.

References

  • Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. MDPI. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. [Link]

  • Some bioactive molecules containing the 2-aminopyridine. ResearchGate. [Link]

  • CN102936220A - BOC protection method for aminopyridine.
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

  • Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. ResearchGate. [Link]

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

Sources

Application Notes and Protocols: tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl (4-(methylthio)pyridin-2-yl)carbamate (CAS No. 1211504-16-3), a versatile heterocyclic building block in modern medicinal chemistry. We will elucidate its strategic importance, particularly as a key intermediate in the synthesis of potent and selective kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed application notes, field-proven experimental protocols, and the underlying chemical principles that guide its use.

Introduction: Strategic Value of the 2-Aminopyridine Scaffold

The substituted 2-aminopyridine motif is a privileged scaffold in drug discovery, renowned for its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protecting group for the C2-amino functionality, preventing unwanted side reactions during synthesis. It can be removed under specific acidic conditions, revealing the primary amine for subsequent coupling reactions.

  • 4-Methylthio Group: The methylthio (-SMe) group at the C4 position offers a versatile handle for further chemical modification. It can be oxidized to a sulfoxide or sulfone, altering the electronic and steric properties of the molecule, or it can potentially be displaced in nucleophilic aromatic substitution reactions.

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial feature for anchoring the molecule within the ATP-binding pocket of kinases.

These features make it an ideal starting material for the construction of complex molecular architectures targeting a range of therapeutic targets.

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). CSF1R is a key regulator of macrophage differentiation and survival and has been implicated in various cancers and inflammatory diseases[1][2]. Pexidartinib (PLX3397), an FDA-approved CSF1R inhibitor, exemplifies the utility of related 2-aminopyridine building blocks in constructing potent therapeutics[3][4][5][6].

The general synthetic strategy involves the coupling of the 2-aminopyridine moiety with a suitable heterocyclic core, often a pyrrolopyridine or a related scaffold. The following sections provide a detailed, representative protocol for such a synthesis.

Illustrative Synthetic Pathway

The workflow below outlines a common synthetic route employing a 2-aminopyridine building block for the synthesis of a kinase inhibitor core structure, analogous to the synthesis of Pexidartinib.

G cluster_0 Part A: Building Block Preparation cluster_1 Part B: Core Heterocycle Synthesis cluster_2 Part C: Key Coupling Reaction cluster_3 Part D: Final Product A tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate B 2-Amino-4-(methylthio)pyridine A->B Boc Deprotection (e.g., TFA, HCl) E Coupling Reaction (e.g., Buchwald-Hartwig Amination) B->E C Starting Materials (e.g., Halogenated Pyrrolopyridine) D Core Heterocycle (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) C->D Multi-step Synthesis D->E F Kinase Inhibitor Core Structure E->F

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is the active nucleophile for subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-(methylthio)pyridine.

  • The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Causality and Insights: The use of strong acid cleaves the tert-butyl carbamate by protonating the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. The choice between TFA and HCl in dioxane often depends on the downstream chemistry and ease of removal of byproducts.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed cross-coupling of 2-amino-4-(methylthio)pyridine with a halogenated heterocyclic core, a key step in constructing many kinase inhibitors.

Materials:

  • 2-Amino-4-(methylthio)pyridine (from Protocol 1)

  • Halogenated heterocycle (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere, add the halogenated heterocycle (1.0 eq), 2-amino-4-(methylthio)pyridine (1.1-1.5 eq), base (2.0-3.0 eq), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality and Insights: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Electron-rich phosphine ligands are generally effective for coupling with heteroaromatic amines. Degassing the solvent is critical to prevent the oxidation of the palladium(0) active catalyst.

Protocol 3: Oxidation of the Methylthio Group

The methylthio group can be oxidized to a sulfoxide or sulfone to modulate the electronic properties and solubility of the final compound.

Materials:

  • Substituted (4-(methylthio)pyridin-2-yl) compound

  • Oxidizing agent (e.g., m-CPBA, Oxone®)

  • Solvent (e.g., dichloromethane, methanol/water)

Procedure for Sulfoxide Formation:

  • Dissolve the starting material (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of m-CPBA (1.0-1.2 eq) in dichloromethane dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • Purify by chromatography.

Procedure for Sulfone Formation:

  • Dissolve the starting material (1.0 eq) in a mixture of methanol and water.

  • Add Oxone® (2.0-2.5 eq) in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Quench the reaction with sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify by chromatography or recrystallization.

Causality and Insights: The stoichiometry of the oxidizing agent is key to selectively forming the sulfoxide (1 eq) versus the sulfone (≥2 eq). m-CPBA is a common choice for controlled oxidations in organic solvents, while Oxone® is a powerful oxidant often used in aqueous systems for complete oxidation to the sulfone.

Data Summary

The following table summarizes the key properties of the title compound.

PropertyValue
CAS Number 1211504-16-3[7][8]
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
Appearance Off-white to light yellow solid
Purity Typically >98% (HPLC)
Solubility Soluble in methanol, dichloromethane, ethyl acetate

Concluding Remarks

This compound is a high-value building block for the synthesis of complex heterocyclic molecules in medicinal chemistry. Its pre-installed, protected amine and versatile methylthio group allow for efficient and modular construction of kinase inhibitors and other biologically active compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]

  • tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate. PMC - NIH. [Link]

  • Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • (PDF) tert Butyl N -(5-bromo-1 H -imidazo[4,5- b ]pyridin-2-ylmethyl)carbamate. [Link]

  • CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. [Link]

  • CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - NIH. [Link]

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  • Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC - PubMed Central. [Link]

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  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

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Practical guide to tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Reactivity of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide serves as a practical resource for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic reactions of this compound. This versatile pyridine building block is a valuable intermediate, offering multiple reaction handles for molecular elaboration. This document provides not only detailed, step-by-step protocols for its synthesis and key transformations—including selective oxidation and palladium-catalyzed cross-coupling reactions—but also delves into the mechanistic rationale and critical parameters that govern the success of these reactions. By grounding protocols in established chemical principles and citing authoritative literature, this guide aims to empower scientists to confidently and effectively utilize this important synthetic intermediate.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound is a strategically important intermediate in modern organic synthesis, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical discovery. Its structure incorporates three key functional groups, each offering distinct opportunities for chemical modification:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the 2-amino position, preventing unwanted side reactions while being readily removable under acidic conditions.[1][2] This functionality is crucial for directing reactivity and for late-stage unmasking of the primary amine.

  • A Nucleophilic Methylthio Group: The sulfur atom of the methylthio (-SCH₃) moiety is susceptible to selective oxidation, allowing for the facile synthesis of the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives.[3][4] This transformation profoundly alters the electronic properties of the pyridine ring and can convert the substituent into a competent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.

  • A Pyridine Core: The pyridine ring is a ubiquitous scaffold in medicinal chemistry. While the ring itself can be functionalized, it is more commonly pre-functionalized with a leaving group (e.g., a halide) to enable powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6]

This guide will detail the primary synthetic routes and subsequent reactions, providing a framework for its application in complex molecule synthesis.

Synthesis of the Starting Material

The title compound is most reliably prepared via the N-Boc protection of its parent amine, 2-amino-4-(methylthio)pyridine. The selection of conditions is critical to ensure high yield and prevent potential side reactions, such as the formation of di-Boc adducts.[7][8]

Protocol 1: Boc Protection of 2-Amino-4-(methylthio)pyridine

This protocol describes a standard, high-yielding procedure for the synthesis of the title compound.

Rationale: Dichloromethane (DCM) is an excellent solvent for this transformation due to its ability to dissolve both the polar amine and the nonpolar di-tert-butyl dicarbonate. Triethylamine (TEA) is used as a mild, organic-soluble base to neutralize the carbonic acid byproduct generated during the reaction, driving the equilibrium towards the product. The stoichiometry is adjusted to ensure complete consumption of the starting amine.[9]

Materials:

  • 2-Amino-4-(methylthio)pyridine (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

  • Triethylamine (TEA) (1.5 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-(methylthio)pyridine (1.0 equiv.) in anhydrous DCM.

  • Add triethylamine (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the stirred solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Key Transformation I: Selective Oxidation of the Methylthio Group

The oxidation of the thioether to a sulfoxide or sulfone is a powerful method for modulating the electronic character of the molecule.[3] The sulfone, in particular, is a strong electron-withdrawing group and can act as a leaving group in SₙAr reactions. The key to this transformation is precise control over the stoichiometry of the oxidant.[10]

Workflow for Selective Oxidation

G Thioether This compound Sulfoxide tert-Butyl (4-(methylsulfinyl)pyridin-2-yl)carbamate Thioether->Sulfoxide ~1.1 eq. m-CPBA DCM, 0°C to RT Sulfone tert-Butyl (4-(methylsulfonyl)pyridin-2-yl)carbamate Thioether->Sulfone >2.2 eq. m-CPBA DCM, RT Sulfoxide->Sulfone ~1.1 eq. m-CPBA DCM, RT

Caption: Workflow for the selective oxidation of the thioether.

Protocol 2: Selective Oxidation to the Sulfoxide

Rationale: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a reliable and selective oxidant. By using a slight excess (~1.1 equivalents) at a controlled temperature (starting at 0 °C), the reaction can be stopped cleanly at the sulfoxide stage, minimizing over-oxidation to the sulfone.[4]

Materials:

  • This compound (1.0 equiv.)

  • m-CPBA (~77% purity, 1.1 equiv.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting thioether (1.0 equiv.) in DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 equiv.) in DCM.

  • Add the m-CPBA solution dropwise to the stirred thioether solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Complete Oxidation to the Sulfone

Rationale: To achieve full conversion to the sulfone, an excess of the oxidant is required to first form the sulfoxide intermediate and then oxidize it further. Using >2 equivalents of m-CPBA at room temperature ensures the reaction goes to completion.[11][12]

Materials:

  • This compound (1.0 equiv.)

  • m-CPBA (~77% purity, 2.5 equiv.)

  • Dichloromethane (DCM)

  • Standard workup reagents as in Protocol 2.

Procedure:

  • Dissolve the starting thioether (1.0 equiv.) in DCM at room temperature.

  • Add m-CPBA (2.5 equiv.) portion-wise to the solution. The reaction is typically exothermic.

  • Stir at room temperature for 4-12 hours until TLC analysis shows complete conversion to the more polar sulfone product.

  • Perform the same aqueous workup as described in Protocol 2 to quench excess oxidant and remove acidic byproducts.

  • Purify the crude product by flash column chromatography or recrystallization.

ReactionOxidantStoichiometryTypical Yield
Thioether -> Sulfoxide m-CPBA1.1 equiv.85-95%
Thioether -> Sulfone m-CPBA2.5 equiv.90-98%
Thioether -> Sulfoxide H₂O₂ / Catalyst1.2 equiv.70-90%[11]
Table 1: Summary of Oxidation Conditions.

Key Transformation II: Palladium-Catalyzed Cross-Coupling Reactions

While the title compound is not directly suitable for cross-coupling, its halogenated derivatives are exceptional substrates. For instance, tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate is a readily available intermediate that serves as a versatile precursor for introducing molecular diversity via Suzuki and Buchwald-Hartwig reactions.[13]

Protocol 4: Suzuki-Miyaura C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-I bond. A base is essential for the transmetalation step with the boronic acid.[14] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination.[15][16]

Materials:

  • tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel, add the iodopyridine substrate (1.0 equiv.), the boronic acid (1.5 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvents (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS or TLC, typically 6-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition L2(Ar)Pd(II)-X Pd(0)L2->Oxidative_Addition Ar-X Transmetalation L2(Ar)Pd(II)-R Oxidative_Addition->Transmetalation R-B(OH)2 Base Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 5: Buchwald-Hartwig C-N Bond Formation

Rationale: This reaction enables the formation of C-N bonds, which are prevalent in pharmaceuticals. The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile. A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, facilitating its coordination to the palladium center. The choice of a specialized, bulky phosphine ligand (e.g., Xantphos) is critical for promoting the final reductive elimination step.[17][18]

Materials:

  • tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv.)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) to a dry reaction vessel.

  • Add the iodopyridine substrate (1.0 equiv.).

  • Add anhydrous, degassed solvent (toluene or dioxane).

  • Finally, add the amine coupling partner (1.2 equiv.).

  • Seal the vessel and heat to 90-110 °C with vigorous stirring for 8-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Coupling PartnerCatalyst/LigandBaseTypical Yield
Phenylboronic acid Pd(PPh₃)₄K₂CO₃75-90%[19]
4-Methoxyphenylboronic acid Pd(dppf)Cl₂Cs₂CO₃80-95%
Morpholine Pd₂(dba)₃ / XantphosNaOtBu70-85%[18]
Aniline Pd₂(dba)₃ / BINAPK₃PO₄65-80%
Table 2: Representative Cross-Coupling Reaction Conditions.

Final Step: Boc Group Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free 2-aminopyridine functionality.

Protocol 6: Acid-Catalyzed Boc Deprotection

Rationale: The tert-butyl carbamate is specifically designed to be labile to strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene) and subsequent decarboxylation to yield the free amine.[1]

Materials:

  • Boc-protected pyridine substrate (1.0 equiv.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) and stir at room temperature.

  • Monitor the reaction by TLC/LC-MS. Deprotection is usually rapid (30-60 minutes).

  • Upon completion, carefully concentrate the solvent under reduced pressure.

  • Re-dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash carefully with saturated NaHCO₃ solution until gas evolution ceases.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its strategic value lies in the orthogonal reactivity of its functional groups. Researchers can leverage the selective oxidation of the thioether to tune electronic properties or install a leaving group, while the Boc-protected amine allows for robust functionalization of the pyridine core via modern cross-coupling methodologies. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this intermediate in the pursuit of novel and complex molecular targets.

References

  • BenchChem. Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines.
  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC - NIH.
  • Matavos-Aramyan, S., et al. Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. ResearchGate.
  • Various Authors. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Royal Society of Chemistry. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • BenchChem. Optimizing reaction conditions for Suzuki coupling of pyridyl compounds.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid).
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation.
  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Wikipedia. Buchwald–Hartwig amination.
  • Hindawi. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • MDPI. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • BLDpharm. tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate.
  • PubMed. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Progressio. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

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Application Notes & Protocols: tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Drug Discovery

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the combination of three distinct functional motifs within a single, stable molecule:

  • A Pyridine Core: A privileged scaffold in drug design, offering favorable pharmacokinetic properties and diverse interaction capabilities with biological targets.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the 2-amino functionality, preventing its interference in subsequent chemical transformations. This group can be readily removed under acidic conditions, unmasking the amine for further derivatization.

  • A Modifiable Methylthio Group: The 4-(methylthio) substituent serves as a versatile handle for molecular elaboration. It can be oxidized to the corresponding sulfoxide or sulfone to modulate electronic properties and hydrogen bonding capacity. More importantly, the pyridine ring can be functionalized at positions 3 and 5, making this intermediate a cornerstone for constructing complex molecular architectures, particularly through cross-coupling reactions.

These application notes provide a comprehensive guide for researchers, covering the synthesis, handling, and strategic application of this intermediate, with a focus on its use in palladium-catalyzed cross-coupling reactions—a staple in the drug development pipeline. The carbamate group is a well-established structural motif in therapeutic agents, valued for its stability and ability to act as a peptide bond isostere.[1][2]

Physicochemical Properties and Safety Data

Effective use of any chemical intermediate begins with a thorough understanding of its properties and safe handling procedures.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂S[]
Molecular Weight 240.32 g/mol N/A
Appearance Off-white to white solid[4]
CAS Number 1211504-16-3[]
InChI Key VYFJVEPMPUIQGN-UHFFFAOYSA-N[]
Purity (Typical) >98% (HPLC)[]
Safety and Handling

This compound requires careful handling in a laboratory setting. The following is a summary of key safety information derived from supplier Safety Data Sheets (SDS).

  • Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318), Toxic if inhaled (H331), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[5] It may also cause damage to organs through prolonged or repeated exposure.[5]

  • Precautionary Measures:

    • Engineering Controls: Always work in a well-ventilated fume hood.[5][6]

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[7][8]

    • Handling: Avoid generating dust.[5] Do not breathe dust or vapor.[5][6] Wash hands and skin thoroughly after handling.[5][6]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

Synthesis Protocol: Boc Protection of 2-Amino-4-(methylthio)pyridine

The synthesis of the title compound is a straightforward N-acylation reaction. The Boc group is introduced to protect the primary amine, thereby preventing it from acting as a nucleophile or base in subsequent reaction steps. This protection is fundamental for achieving regioselectivity in further functionalization of the pyridine ring.

Principle and Rationale

The reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). Triethylamine (TEA) is used as a mild, non-nucleophilic base to quench the in situ generated acid, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reactants.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(methylthio)pyridine (5.0 g, 35.7 mmol, 1.0 equiv.).

  • Solvent Addition: Dissolve the starting material in dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (TEA) (7.5 mL, 53.5 mmol, 1.5 equiv.).

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (8.6 g, 39.2 mmol, 1.1 equiv.) in DCM (20 mL). Add this solution dropwise to the stirring reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product SM 2-Amino-4-(methylthio)pyridine (Boc)2O, TEA, DCM Reaction Boc Protection Reaction 0°C to RT, 12-16h SM->Reaction Step 1-5 Workup Aqueous Work-up (H2O, HCl, NaHCO3, Brine) Reaction->Workup Step 6 Purify Flash Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purify Step 7-8 FP This compound (>95% Purity) Purify->FP Step 9

Caption: Workflow for the synthesis of the title compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this intermediate is in the construction of C-C bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a powerful tool for synthesizing biaryl and hetero-biaryl structures common in pharmaceuticals.[9][10]

To utilize the intermediate in a Suzuki coupling, it must first be halogenated to introduce a suitable coupling handle. Iodination at the C3 position is a common and efficient strategy.

Protocol 1: Iodination of the Intermediate
  • Setup: Dissolve this compound (2.0 g, 8.32 mmol, 1.0 equiv.) in chloroform (40 mL) in a flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (2.06 g, 9.15 mmol, 1.1 equiv.) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium thiosulfate solution to quench excess iodine, followed by a brine wash.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate .[11]

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the iodinated intermediate with a generic arylboronic acid.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (500 mg, 1.36 mmol, 1.0 equiv.), the desired arylboronic acid (1.64 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (565 mg, 4.09 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (Pd(dppf)Cl₂·DCM) (55 mg, 0.068 mmol, 5 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Heating: Seal the vessel and heat the reaction mixture to 90-100 °C for 2-4 hours. Microwave irradiation can also be used to accelerate the reaction.[12]

  • Monitoring: Cool the reaction to room temperature and check for completion using LC-MS.

  • Work-up: Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the desired biaryl product.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)-X Ln Pd0->PdII_RX OxyAdd Oxidative Addition Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)-R² Ln PdII_RX->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² RX R¹-X (Iodo-Pyridine) Boronic R²-B(OR)₂ (Arylboronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is critical. Standard analytical techniques are employed for this purpose.

TechniquePurposeExpected Results for C₁₁H₁₆N₂O₂S
¹H NMR Structural elucidation and confirmation- Singlet for tert-butyl protons (~1.5 ppm, 9H)- Singlet for methylthio protons (~2.5 ppm, 3H)- Signals for pyridine ring protons in the aromatic region- Broad singlet for the N-H proton
¹³C NMR Carbon skeleton confirmation- Signals for tert-butyl carbons (~28 ppm, ~80 ppm)- Signal for methylthio carbon (~15 ppm)- Signals for pyridine ring carbons- Signal for the carbamate carbonyl (~153 ppm)
LC-MS Purity assessment and mass confirmation- A major peak in the chromatogram indicating high purity.- Expected [M+H]⁺ ion at m/z 241.1

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Boc Protection Insufficient (Boc)₂O or base; short reaction time.Add additional (Boc)₂O (0.1-0.2 equiv.) and TEA. Extend the reaction time and monitor by TLC/LC-MS.
Low Yield in Suzuki Coupling Ineffective degassing; inactive catalyst; poor choice of base or solvent.Ensure thorough degassing with an inert gas. Use a fresh bottle of catalyst. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DMF/water, Toluene/water).
Deboronated Side Product Presence of protic sources; prolonged heating.Use anhydrous solvents and ensure the base is dry. Minimize reaction time once the starting material is consumed.
Difficulty in Purification Co-elution of impurities.Adjust the polarity of the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

References

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010). Alfa Aesar. [Link]

  • Material Safety Data Sheet - tert-Butyl carbamate - Cole-Parmer. (n.d.). [Link]

  • Synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP). (n.d.). The Royal Society of Chemistry. [Link]

  • tert-Butyl (pyridin-3-ylmethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl (piperidin-4-ylmethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (2011). Organic Syntheses. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • S. Mandić, J. et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 72(2), 119-140. [Link]

  • tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Carbamic acid, tert-butyl ester. (1966). Organic Syntheses. [Link]

  • T. Ghosh, A. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]

  • Suzuki Reaction. (n.d.). SynArchive. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2015). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Pittelkow, M. et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(12), 2092-2102. [Link]

  • tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2216. [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). Molecules, 25(21), 5009. [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1059. [Link]

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Application Note: A Step-by-Step Guide to the Synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and drug discovery. This application note provides a detailed, two-step protocol for the synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate, a versatile intermediate for further chemical elaboration. The synthesis begins with the commercially available 2-Amino-4-chloropyridine. The protocol first details a nucleophilic aromatic substitution (SNAr) to install the methylthio group at the C-4 position, followed by the protection of the C-2 amino group using a tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, and critical process parameters.

Introduction

Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding. The title compound, this compound, incorporates three key functional groups: a Boc-protected amine, a pyridine ring, and a methylthio group. The Boc-protected amine at the C-2 position allows for selective deprotection and subsequent derivatization, while the methylthio group at C-4 can be oxidized to sulfoxide or sulfone moieties, modulating the electronic and steric properties of the molecule. This makes the compound an excellent starting point for generating diverse chemical libraries for screening and lead optimization.

This document presents a reliable and reproducible synthetic route, breaking down the process into two distinct, high-yielding stages.

Overall Synthetic Workflow

The synthesis is achieved in two sequential steps starting from 2-Amino-4-chloropyridine:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-4 chloride with a methylthio group.

  • Amine Protection: Introduction of a Boc protecting group onto the C-2 amino group.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Boc Protection A 2-Amino-4-chloropyridine C 2-Amino-4-(methylthio)pyridine (Intermediate) A->C DMF, Heat B Sodium Thiomethoxide (NaSMe) C_ref Intermediate from Step 1 C->C_ref Workup & Purification D Di-tert-butyl dicarbonate ((Boc)₂O) E This compound (Final Product) C_ref->E THF, DMAP

Figure 1: Overall synthetic workflow for this compound.

Part I: Synthesis of 2-Amino-4-(methylthio)pyridine

Mechanism & Rationale

This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Aromatic rings like benzene are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring contains an electron-withdrawing nitrogen atom, which reduces the electron density of the ring, making it susceptible to nucleophilic attack.[1]

The reaction proceeds via an addition-elimination mechanism. The regioselectivity for attack at the C-2 and C-4 positions is highly favored over the C-3 position. This is because the negative charge of the anionic intermediate (the Meisenheimer complex) can be delocalized onto the electronegative ring nitrogen when the nucleophile attacks the C-2 or C-4 positions, providing significant resonance stabilization.[2][3] Attack at the C-3 position does not allow for this stabilization. In this protocol, the thiomethoxide anion (⁻SMe) acts as the nucleophile, attacking the electron-deficient C-4 carbon bearing the chloride leaving group.

Figure 2: Mechanism of the SNAr reaction on the pyridine ring.

Experimental Protocol

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4-chloropyridine.

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add sodium thiomethoxide to the solution. Note: Sodium thiomethoxide is hygroscopic and can have a strong odor. Handle in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 30% EtOAc in hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-Amino-4-(methylthio)pyridine as a solid.

Reagent Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-4-chloropyridine128.565.00 g38.91.0
Sodium thiomethoxide70.093.27 g46.71.2
DMF (anhydrous)73.0950 mL--

Part II: Synthesis of this compound

Mechanism & Rationale

The protection of amines is a crucial step in multi-step synthesis to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4]

The reaction proceeds by the nucleophilic attack of the 2-amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). However, the amino group on the electron-deficient pyridine ring is significantly less nucleophilic than a typical alkyl or aryl amine.[5] Standard conditions using a non-nucleophilic base like triethylamine may be slow or result in low yields. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly effective. DMAP is a hyper-nucleophilic catalyst that first reacts with (Boc)₂O to form a highly reactive intermediate, tert-butoxycarbonylpyridinium salt, which is then readily attacked by the less nucleophilic 2-aminopyridine derivative.[5]

Experimental Protocol

Materials:

  • 2-Amino-4-(methylthio)pyridine (from Part I)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Dissolve 2-Amino-4-(methylthio)pyridine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add di-tert-butyl dicarbonate to the solution.

  • Add a catalytic amount of DMAP. Note: Gas evolution (CO₂) may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography to yield the final product, this compound.

Reagent Table
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Amino-4-(methylthio)pyridine140.214.00 g28.51.0
Di-tert-butyl dicarbonate218.256.85 g31.41.1
DMAP122.170.35 g2.850.1
THF (anhydrous)72.1160 mL--

Summary

This application note outlines a robust and efficient two-step synthesis of this compound. The protocol leverages a well-understood SNAr reaction followed by a DMAP-catalyzed Boc protection. By providing detailed procedural steps and explaining the underlying chemical principles, this guide serves as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.

References

  • Journal of Nuclear Medicine. "“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development". Available at: [Link]

  • Google Patents. "CN102936220A - BOC protection method for aminopyridine".
  • Pipzine Chemicals. "2-(Boc-amino)pyridine Manufacturer & Supplier in China". Available at: [Link]

  • YouTube. "37.03 Nucleophilic Aromatic Substitution of Heteroarenes". Available at: [Link]

  • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution". Available at: [Link]

  • Wikipedia. "Nucleophilic aromatic substitution". Available at: [Link]

  • Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester". Available at: [Link]

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The Strategic Utility of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate in the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthetic applications of tert-butyl (4-(methylthio)pyridin-2-yl)carbamate, a versatile building block in modern medicinal chemistry. We provide in-depth protocols and mechanistic insights for its use in constructing complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors. Key transformations, including palladium-catalyzed cross-coupling reactions and selective oxidation of the thioether moiety, are discussed. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: A Scaffold of Untapped Potential

The substituted 2-aminopyridine motif is a cornerstone in the design of biologically active compounds, renowned for its ability to form key hydrogen bond interactions with protein targets.[1][2] this compound emerges as a particularly strategic starting material, offering a trifecta of functional handles for molecular elaboration:

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the 2-amino functionality, allowing for selective reactions at other positions before its facile removal.[3]

  • A Nucleophilic/Oxidizable Thioether: The 4-methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone, profoundly altering the electronic and steric properties of the molecule and introducing new hydrogen bond accepting capabilities.[4] These oxidized derivatives are prevalent in a variety of kinase inhibitors.[5]

  • An Activatable Pyridine Core: The pyridine ring itself can be functionalized, for instance, through halogenation followed by cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.

This application note will explore the practical synthesis and subsequent derivatization of this key intermediate, providing field-proven protocols for its incorporation into drug discovery pipelines.

Synthesis of the Core Building Block

The synthesis of this compound is readily achievable from the commercially available 2-amino-4-(methylthio)pyridine. The Boc-protection of aminopyridines is a well-established transformation, and various conditions can be employed.[6][7][8] The following protocol is a robust and scalable method adapted from generalized procedures for aminopyridine protection.

Protocol 1: Synthesis of this compound

This protocol outlines the N-tert-butoxycarbonylation of 2-amino-4-(methylthio)pyridine.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-4-(methylthio)pyridine P1 Dissolve amine in DCM A->P1 B Di-tert-butyl dicarbonate (Boc)2O P2 Add TEA and (Boc)2O B->P2 C Triethylamine (TEA) C->P2 D Dichloromethane (DCM) D->P1 P1->P2 P3 Stir at room temperature P2->P3 P4 Aqueous workup P3->P4 P5 Purification (Chromatography) P4->P5 Z This compound P5->Z

Caption: Workflow for Boc-protection of 2-amino-4-(methylthio)pyridine.

Materials:

Reagent/SolventFormulaMWQuantityMolesEq.
2-Amino-4-(methylthio)pyridineC₆H₈N₂S140.215.00 g35.7 mmol1.0
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.258.56 g39.2 mmol1.1
TriethylamineC₆H₁₅N101.197.45 mL53.5 mmol1.5
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Saturated aq. NaHCO₃--50 mL--
Brine--50 mL--
Anhydrous MgSO₄-----

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-4-(methylthio)pyridine (5.00 g, 35.7 mmol) and dissolve in dichloromethane (100 mL).

  • To the stirred solution, add triethylamine (7.45 mL, 53.5 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (8.56 g, 39.2 mmol) in 20 mL of DCM at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford this compound as a white solid.

Expected Yield: 80-90%.

Application in Novel Compound Synthesis: The Kinase Inhibitor Arena

The 2-amino-4-thioether pyridine scaffold is a privileged structure in the development of kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3).[5][6][7][9] GSK-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type II diabetes, and certain cancers.[10]

The following sections outline two key synthetic pathways starting from this compound to generate advanced intermediates for GSK-3 inhibitors and other bioactive molecules.

Pathway A: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl systems. To utilize our building block in such a reaction, the pyridine ring must first be halogenated, typically at the 3- or 5-position, to provide an electrophilic handle for the palladium-catalyzed cycle. The iodinated version of the title compound is commercially available, indicating its utility as a synthetic intermediate.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A tert-Butyl (3-iodo-4- (methylthio)pyridin-2-yl)carbamate P1 Combine reactants under inert atmosphere A->P1 B Arylboronic Acid/Ester B->P1 C Pd Catalyst (e.g., Pd(PPh₃)₄) C->P1 D Base (e.g., K₂CO₃, Cs₂CO₃) D->P1 E Solvent (e.g., Dioxane/H₂O) E->P1 P2 Heat to reaction temperature P1->P2 P3 Workup and Purification P2->P3 Z 3-Aryl-4-(methylthio)pyridin- 2-yl Carbamate Derivative P3->Z

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling of a halogenated derivative with an arylboronic acid. For this example, we will use the commercially available tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate.

Materials:

Reagent/SolventFormulaMWQuantityMolesEq.
tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamateC₁₁H₁₅IN₂O₂S366.22500 mg1.36 mmol1.0
4-Methoxyphenylboronic acidC₇H₉BO₃151.96249 mg1.64 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5679 mg0.068 mmol0.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.21565 mg4.09 mmol3.0
1,4-DioxaneC₄H₈O₂88.1110 mL--
WaterH₂O18.022 mL--

Procedure:

  • To a microwave vial or Schlenk flask, add tert-butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate (500 mg, 1.36 mmol), 4-methoxyphenylboronic acid (249 mg, 1.64 mmol), and potassium carbonate (565 mg, 4.09 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL), and degas the solution by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (79 mg, 0.068 mmol) to the mixture.

  • Seal the vessel and heat the reaction mixture to 90-100 °C for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired biaryl product.

Pathway B: Oxidation of the Thioether Moiety

The methylthio group is a versatile precursor to sulfoxides and sulfones, which are common motifs in kinase inhibitors, often acting as hydrogen bond acceptors. The oxidation state can be controlled by the choice of oxidant and stoichiometry.[4] meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products A This compound P1 Dissolve substrate in DCM A->P1 B m-CPBA (1.1 eq for sulfoxide, 2.2 eq for sulfone) P3 Add m-CPBA portion-wise B->P3 C Dichloromethane (DCM) C->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir and warm to RT P3->P4 P5 Quench and Workup P4->P5 P6 Purification P5->P6 Z1 Sulfoxide Derivative P6->Z1 ~1.1 eq m-CPBA Z2 Sulfone Derivative P6->Z2 ~2.2 eq m-CPBA

Caption: Selective oxidation of the thioether to sulfoxide or sulfone.

Protocol 3: Selective Oxidation to Sulfone

This protocol details the oxidation of the methylthio group to the corresponding methylsulfonyl group.

Materials:

Reagent/SolventFormulaMWQuantityMolesEq.
This compoundC₁₁H₁₆N₂O₂S240.321.00 g4.16 mmol1.0
m-CPBA (≤77%)C₇H₅ClO₃172.57~2.33 g~9.15 mmol~2.2
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Saturated aq. Na₂S₂O₃--30 mL--
Saturated aq. NaHCO₃--30 mL--

Procedure:

  • Dissolve this compound (1.00 g, 4.16 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.33 g of 77% purity, ~9.15 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC/LC-MS.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (30 mL) and stir vigorously for 10 minutes.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield tert-butyl (4-(methylsulfonyl)pyridin-2-yl)carbamate.

Note on Selectivity: To obtain the sulfoxide, use approximately 1.1 equivalents of m-CPBA and maintain the reaction temperature at 0 °C or below until completion.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its strategic placement of a protected amine and an oxidizable thioether on a pyridine core allows for a multitude of synthetic manipulations. As demonstrated, this compound serves as an excellent precursor for the synthesis of complex biaryl systems via Suzuki-Miyaura coupling and for the introduction of sulfoxide and sulfone moieties, which are critical pharmacophores in many kinase inhibitors. The protocols provided herein offer robust and reproducible methods for researchers in drug discovery and medicinal chemistry to leverage this valuable intermediate in the creation of novel molecular entities.

References

  • Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. (2018). Journal of Advances in Medicine and Medical Research. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

  • Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. Oriental Journal of Chemistry. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis and evaluation of 8-amino-[1][2]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. [Link]

  • BOC protection method for aminopyridine.
  • Synthesis of tertbutyl ester of (4-fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid and its intermediate products.
  • Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β Inhibitors. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyl N-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • United States Patent. (1999). Googleapis.com. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • Process of preparing substituted carbamates and intermediates thereof.
  • 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. PubMed. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. [Link]

  • Glycogen synthase and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. PubMed Central. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group. [Link]

  • Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases. PMC. [Link]

  • (PDF) Glycogen Synthase Kinase 3 (GSK3): Its Role and Inhibitors. ResearchGate. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

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Application Notes and Protocols for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyridine core, a common scaffold in numerous biologically active compounds, functionalized with a nucleophilic 2-amino group protected by a tert-butyloxycarbonyl (Boc) group, and a 4-methylthio substituent. The Boc protecting group offers a convenient handle for selective deprotection under acidic conditions, unmasking the amine for further elaboration.[1] The methylthio group provides a site for oxidation to the corresponding sulfoxide or sulfone, which can modulate the electronic properties and metabolic stability of the molecule.[2] Furthermore, the pyridine ring itself can participate in various cross-coupling reactions, making this compound a valuable building block for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed protocols and technical insights for the synthesis, handling, and subsequent chemical transformations of this compound, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂SN/A
Molecular Weight 240.32 g/mol [N/A]
Appearance Expected to be a white to off-white solid[3]
Melting Point Not explicitly reported; related tert-butyl carbamates are solids with melting points typically ranging from 50 to 150 °C.[4]N/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, chloroform, and methylene chloride. Sparingly soluble in water and petroleum ether.[5][6]N/A
Storage Store in a tightly sealed container in a dry, cool (2-8 °C), and well-ventilated place. [N/A]N/A

Synthesis and Characterization

The synthesis of this compound is typically achieved through the Boc-protection of the corresponding aminopyridine precursor, 2-amino-4-(methylthio)pyridine.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the Boc protection of aminopyridines.[7][8]

Materials:

  • 2-amino-4-(methylthio)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-(methylthio)pyridine (1.0 eq). Dissolve the starting material in anhydrous THF or DCM (approximately 0.2-0.5 M).

  • Addition of Reagents: To the stirred solution, add EDCI (1.5-2.0 eq), HOBt (0.05-0.1 eq), TEA or DIPEA (1.5-2.0 eq), and finally di-tert-butyl dicarbonate (1.1-1.5 eq). The addition of Boc₂O may be done portion-wise or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Amine Dissolve 2-amino-4-(methylthio)pyridine in anhydrous solvent Start->Dissolve Amine Add Reagents Add EDCI, HOBt, Base, and Boc₂O Dissolve Amine->Add Reagents Stir Stir at room temperature Add Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Synthesis Workflow Diagram
Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The methyl group of the methylthio substituent should appear as a singlet around 2.5 ppm. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns in the aromatic region (typically 6.5-8.5 ppm).[4]

  • ¹³C NMR: The carbon NMR spectrum will show a resonance for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbon of the methylthio group around 15 ppm. The carbonyl carbon of the carbamate will appear around 153 ppm. The pyridine ring carbons will resonate in the aromatic region.[4][9]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (240.32 g/mol ).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), and C-H stretches of the alkyl groups.[11]

Safety and Handling

Potential Hazards:

  • May cause skin and eye irritation.[12]

  • May be harmful if swallowed or inhaled.[6]

  • The toxicological properties have not been fully investigated.[4]

Recommended Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[4]

    • Skin and Body Protection: Wear a laboratory coat and closed-toe shoes.[4]

  • Hygiene Measures: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

Application Protocols

This compound is a versatile intermediate for a variety of chemical transformations. The following protocols outline some key applications.

Protocol 2: Boc Deprotection

The Boc group can be readily removed under acidic conditions to yield the free amine, 2-amino-4-(methylthio)pyridine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM or 1,4-dioxane.

  • Acid Addition: Add TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine. Further purification by chromatography may be necessary.

G cluster_deprotection Boc Deprotection Workflow Start Boc-Protected Amine Dissolve Dissolve in DCM or Dioxane Start->Dissolve Add Acid Add TFA or HCl in Dioxane at 0°C Dissolve->Add Acid Stir Stir at Room Temperature Add Acid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with NaHCO₃ Monitor->Neutralize Reaction Complete Extract Extract with Organic Solvent Neutralize->Extract Product Free Amine Extract->Product

Boc Deprotection Workflow Diagram
Protocol 3: Oxidation of the Methylthio Group

The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone.

This protocol is based on general methods for the oxidation of sulfides to sulfoxides using hydrogen peroxide.[13]

Materials:

  • This compound

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Oxidant Addition: Slowly add 30% H₂O₂ (1.1-1.5 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

This protocol employs an excess of an oxidizing agent to achieve full oxidation to the sulfone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM.

  • Oxidant Addition: Add m-CPBA (2.2-3.0 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material and the intermediate sulfoxide are consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling

While the target molecule itself is not a typical substrate for Suzuki coupling, its derivatives (e.g., after conversion to a halopyridine) can be. This protocol provides a general framework for the Suzuki-Miyaura coupling of a related Boc-protected aminopyridine derivative.[1][12][14]

Materials:

  • Halogenated derivative of this compound (e.g., iodo or bromo analog) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the halogenated pyridine derivative, boronic acid, palladium catalyst, and base under an inert atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent.

  • Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at 120-150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols and technical information provided in this guide are intended to facilitate its effective use in the laboratory. By understanding its properties, synthesis, and reactivity, researchers can leverage this compound to construct complex molecules with potential applications in pharmaceutical and materials science. As with any chemical procedure, it is imperative to adhere to strict safety protocols and to fully characterize all synthetic intermediates and final products.

References

  • Supporting Information for various publications containing characterization data for tert-butyl carbam
  • Organic Syntheses. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. [Link]

  • MDPI. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate IR Spectrum. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Google Patents. CN102936220B - BOC protection method for aminopyridine.
  • ResearchGate. A–C) Sulfide oxidation protocols targeting the synthesis of APIs; D) this work. [Link]

  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.
  • MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

  • Supporting Information for various publications containing characterization data for tert-butyl carbam
  • National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institute of Standards and Technology. Butyl carbamate IR Spectrum. [Link]

  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... [Link]

  • SpectraBase. TERT.-BUTYL-N-(4-METHYL-5-NITRO-PYRIDIN-2-YL)-CARBAMATE. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Doc Brown's Advanced Organic Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

  • PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]

  • Home Sunshine Pharma. Tert-Butyl 3-Iodo-4-(methylthio) Pyridin-2-Ylcarbamate. [Link]

  • An overview on Common Organic Solvents and their Toxicity.
  • ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (4-(methylthio)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yield and overcome common challenges encountered during the synthesis.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary transformation involves the protection of the amino group of 2-amino-4-(methylthio)pyridine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. While the reaction appears straightforward, several factors can influence the yield and purity of the final product. This guide will address these factors in a practical, question-and-answer format.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 2-Amino-4-(methylthio)pyridine reaction reactant1->reaction reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->reaction product This compound base Base (e.g., Triethylamine, DMAP) reaction_label + base->reaction_label Catalyst/Base reaction->product

Caption: General reaction scheme for Boc protection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low or No Product Formation

Question 1: I am not observing any product formation, or the yield is very low. What are the potential causes?

Answer:

Several factors can contribute to low or no product formation. Let's break down the most common culprits:

  • Reagent Quality:

    • 2-Amino-4-(methylthio)pyridine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is sensitive to moisture and can decompose over time.[1] Use fresh or properly stored Boc₂O. It is a low-melting solid, so ensure it is fully dissolved in the reaction solvent.[2]

    • Solvent: Anhydrous solvents are crucial for this reaction. The presence of water can hydrolyze Boc₂O and deactivate the reagents. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used solvents and should be appropriately dried before use.[3]

  • Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. For aminopyridines, a non-nucleophilic base like triethylamine (TEA) is often used to neutralize the acid formed during the reaction.[3] In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][4] However, the use of DMAP can sometimes lead to side reactions if not carefully controlled.[2]

    • Temperature: The reaction is typically run at room temperature.[3] However, gentle heating (e.g., to 40-50 °C) might be necessary for less reactive substrates, but excessive heat can lead to the decomposition of Boc₂O.

    • Reaction Time: The reaction time can vary depending on the specific conditions. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry:

    • Ensure the correct molar ratios of the reactants are used. A slight excess of Boc₂O (1.1 to 1.5 equivalents) is often employed to ensure complete conversion of the starting amine.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Product check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_stoichiometry Confirm Stoichiometry start->check_stoichiometry optimize_base Optimize Base (e.g., add catalytic DMAP) check_conditions->optimize_base optimize_temp Adjust Temperature check_conditions->optimize_temp monitor_tlc Monitor by TLC optimize_base->monitor_tlc optimize_temp->monitor_tlc success Improved Yield monitor_tlc->success

Caption: Troubleshooting workflow for low product yield.

Section 2: Formation of Impurities

Question 2: I am observing a significant amount of a byproduct that I suspect is the di-Boc protected amine. How can I avoid this?

Answer:

The formation of the di-Boc protected product, tert-butyl (tert-butoxycarbonyl)(4-(methylthio)pyridin-2-yl)carbamate, is a known side reaction in the Boc protection of primary amines, especially with prolonged reaction times or excess reagents.[5]

  • Mechanism of Di-Boc Formation: After the initial formation of the desired mono-Boc product, the remaining N-H proton is still slightly acidic and can be deprotonated by the base, especially a strong one. The resulting anion can then react with another molecule of Boc₂O.

  • Strategies to Minimize Di-Boc Formation:

    • Control Stoichiometry: Use a minimal excess of Boc₂O (e.g., 1.05-1.1 equivalents).

    • Base Selection: A weaker base or a stoichiometric amount of a non-nucleophilic base like triethylamine is preferable to a strong base or a large excess of base.

    • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Over-running the reaction increases the likelihood of di-Boc formation.

    • Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the rate of the second Boc protection.

Question 3: I am seeing other unknown impurities in my crude product. What could they be?

Answer:

Besides the di-Boc adduct, other impurities can arise from:

  • Unreacted Starting Material: If the reaction does not go to completion, you will have unreacted 2-amino-4-(methylthio)pyridine in your crude product.

  • Hydrolysis of Boc₂O: If there is moisture in your reaction, Boc₂O can hydrolyze to tert-butanol and carbon dioxide. While tert-butanol is often easily removed during workup, it can complicate purification.

  • Side reactions involving the methylthio group: The methylthio group is generally stable under these conditions, but strong oxidizing agents (if present as impurities) could potentially oxidize the sulfur to a sulfoxide or sulfone. Ensure your reagents and solvents are free from such contaminants.

Section 3: Product Isolation and Purification

Question 4: I am having difficulty purifying the product. What are the recommended procedures?

Answer:

The purification of this compound can typically be achieved by standard techniques.

  • Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a mild acid (e.g., 10% citric acid solution) to remove any remaining amine base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product is often a solid and can be purified by recrystallization. A common solvent system for recrystallization is a mixture of hexanes and ethyl acetate or dichloromethane.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography is a reliable method. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Recommended Purification Protocol:

StepProcedurePurpose
1. QuenchingAdd water or saturated NH₄Cl solution to the reaction mixture.To stop the reaction and dissolve inorganic salts.
2. ExtractionExtract with ethyl acetate (3 x volume of aqueous layer).To move the product into the organic phase.
3. WashingWash the combined organic layers with 10% citric acid, saturated NaHCO₃, and brine.To remove basic, acidic, and water-soluble impurities.
4. DryingDry the organic layer over anhydrous Na₂SO₄ or MgSO₄.To remove residual water.
5. ConcentrationRemove the solvent under reduced pressure.To obtain the crude product.
6. PurificationRecrystallize from a hexane/ethyl acetate mixture or perform silica gel chromatography.To obtain the pure product.

Experimental Protocol

This is a general protocol that can be used as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Amino-4-(methylthio)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of 2-amino-4-(methylthio)pyridine (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, proceed with the aqueous workup and purification as described in the section above.

References

  • Basel, Y.; Hassner, A. Di-tert-Butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem.2000 , 65 (20), 6368–6380. [Link]

  • CN102936220A, BOC protection method for aminopyridine, (2013).
  • CN102936220B, BOC protection method for aminopyridine, (2014).
  • Di-tert-butyl dicarbonate. In Wikipedia; 2023. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons, 1999.
  • Krapcho, A. P.; Kuell, C. S. Mono- and di-protected diamines. A simple, one-pot synthesis of N-tert-butoxycarbonyl-α,ω-alkanediamines. Synth. Commun.1990 , 20 (16), 2559–2564. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Pittelkow, M.; Lewinsky, R.; Christensen, J. B. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis2002 , 2002 (15), 2195–2202. [Link]

  • Pope, B. M.; Tarbell, D. S. Di-tert-butyl dicarbonate. Org. Synth.1972 , 52, 4. [Link]

  • tert-Butyl carbamate. Org. Synth.1967 , 47, 16. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth.2005 , 82, 64. [Link]

Sources

Technical Support Center: Purification of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

I. Understanding the Molecule and Potential Impurities

This compound is a key intermediate in many synthetic pathways. Its purification can be challenging due to potential side products and unreacted starting materials. A foundational understanding of the molecule's structure and likely contaminants is the first step toward successful purification.

DOT script for the chemical structures of the target compound and potential impurities:

Caption: Chemical structures of the target compound and potential impurities.

II. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of this compound.

Question: My final product is an oil and won't solidify. How can I obtain a solid product?

Answer:

This is a frequent issue, often caused by residual solvent or the presence of impurities that lower the melting point. Here’s a systematic approach to tackle this:

  • Ensure Complete Solvent Removal: Initially, make sure all solvents from the reaction workup are thoroughly removed. Using a rotary evaporator followed by drying under high vacuum is crucial. Gentle heating (30-40°C) on the rotary evaporator can be effective, but avoid excessive heat as carbamates can be thermally labile[1].

  • Trituration: This technique can induce crystallization.

    • Protocol: Add a non-polar solvent in which your product is poorly soluble, such as hexane or pentane. Stir the oily product vigorously with a spatula, scratching the inside of the flask. The goal is to encourage nucleation and precipitation of the solid product.

    • Causality: The non-polar solvent will dissolve non-polar impurities while the desired, more polar product, precipitates.

  • Recrystallization: If trituration fails, recrystallization is the next logical step. The key is selecting an appropriate solvent system.

    • Solvent Selection:

      • Single Solvent: Test solubility in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Potential candidates include isopropanol, ethyl acetate, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane).

      • Solvent System: A common and effective system for carbamates is a mixture of a moderately polar solvent and a non-polar solvent. For instance, dissolving the crude product in a minimal amount of hot ethyl acetate and slowly adding hexane until turbidity appears, then allowing it to cool, can yield high-purity crystals.

Question: After column chromatography, my fractions are still impure. What went wrong?

Answer:

Column chromatography is a powerful technique, but its success hinges on proper parameter selection. Here are common pitfalls and how to avoid them:

  • Incorrect Eluent System: The polarity of the eluent is critical for achieving good separation.

    • Troubleshooting:

      • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate). The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.

      • Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be very effective.

  • Column Overloading: Loading too much crude material onto the column will result in poor separation.

    • Rule of Thumb: A common guideline is to use a ratio of at least 30:1 (w/w) of silica gel to crude product.

  • Improper Packing: Air bubbles or channels in the silica gel will lead to uneven flow and broad, overlapping bands.

    • Best Practice: Pack the column using a slurry method to ensure a uniform and tightly packed stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions and monitoring them by TLC.

  • Solvent System Example: A starting point for this compound could be a 10:1 hexane/ethyl acetate mixture, gradually increasing the proportion of ethyl acetate[2].

Question: My purified product degrades over time. How can I improve its stability?

Answer:

Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions[3]. The tert-butoxycarbonyl (Boc) protecting group is particularly known for its lability to acid.

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator or freezer).

  • Avoid Contaminants: Ensure that no acidic or basic residues from the purification process remain in the final product. If an acidic workup was used, a final wash with a dilute bicarbonate solution during extraction can be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: Can I use reverse-phase HPLC for purification?

Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be an excellent method for purifying small quantities of the compound or for analytical purity assessment. A typical mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape[6].

Q3: What are the most common impurities I should look out for?

The most likely impurities are:

  • Unreacted 2-amino-4-(methylthio)pyridine: This is a more polar starting material and should be easily separable by column chromatography.

  • Di-tert-butyl dicarbonate (Boc anhydride) and its byproducts: These are generally less polar and can be removed with a hexane wash or during chromatography.

  • Over-reaction products: Depending on the reaction conditions, di-substitution on the amino group is a possibility, though sterically hindered.

Q4: Is it necessary to use an inert atmosphere during purification?

While the compound is not exceptionally air-sensitive, using an inert atmosphere (like nitrogen or argon) during solvent evaporation and storage can help prevent oxidative degradation of the methylthio group, especially if the compound is to be stored for an extended period.

IV. Purification Strategy Decision Tree

This flowchart provides a logical workflow for selecting the appropriate purification technique based on the initial state of your crude product.

DOT script for the purification strategy decision tree:

G start Crude Product is_solid Is the product a solid? start->is_solid is_pure_enough Purity check (TLC/NMR) Is it >95% pure? is_solid->is_pure_enough Yes triturate Trituration with non-polar solvent is_solid->triturate No (Oily) recrystallize Recrystallization is_pure_enough->recrystallize No final_product Pure Solid Product is_pure_enough->final_product Yes recrystallize->final_product column Column Chromatography column->final_product is_solid_after_trituration Did it solidify? triturate->is_solid_after_trituration is_solid_after_trituration->is_pure_enough Yes is_solid_after_trituration->column No

Caption: Decision tree for purification strategy.

V. Quantitative Data Summary

Purification MethodTypical RecoveryPurity Achieved (Typical)Key Considerations
Recrystallization 60-90%>98%Dependent on finding a suitable solvent system.
Column Chromatography 50-85%>99%More time and solvent intensive.
Trituration >90%Variable, good for removing minor impurities.Primarily for inducing crystallization and removing non-polar contaminants.

VI. References

  • Organic Syntheses Procedure: tert-Butyl carbamate. Organic Syntheses. Available at: [Link]

  • Organic Syntheses Procedure: SYNTHESIS OF TERT-BUTYL [1-(TERT-BUTOXYCARBONYL)-3-OXO-4-PENTENYL]CARBAMATE. Organic Syntheses. Available at: [Link]

  • SIELC Technologies: tert-Butyl carbamate. SIELC Technologies. Available at: [Link]

  • PMC: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

  • Organic Syntheses Procedure: t-Butyl carbazate. Organic Syntheses. Available at: [Link]

  • Bio-Rad: EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns, 1 ml. Bio-Rad. Available at: [Link]

  • LookChem: tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate CAS NO.1211504-19-6. LookChem. Available at: [Link]

  • MDPI: tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]

Sources

Common challenges in tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during its synthesis, purification, and subsequent reactions. Our goal is to explain the causality behind experimental phenomena and provide robust, actionable solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and properties of this compound.

Q1: What is the primary application of this compound? this compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The Boc-protected amine and the methylthio-substituted pyridine ring offer multiple reaction sites for diversification, making it a valuable scaffold in medicinal chemistry. Carbamate-bearing molecules are prevalent in drug discovery due to their chemical stability and ability to act as peptide bond surrogates.[1][2]

Q2: What are the standard conditions for synthesizing this compound? The most common method is the N-Boc protection of 2-amino-4-(methylthio)pyridine. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent (like THF, DCM, or acetonitrile) in the presence of a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[3] The reaction is generally performed at room temperature and achieves high yields under these mild conditions.

Q3: How should the compound and its precursor be stored? The final product, this compound, should be stored in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation of the methylthio group. The amine precursor, 2-amino-4-(methylthio)pyridine, is prone to reacting with atmospheric CO₂ and should also be stored under an inert atmosphere.[4]

Q4: What is the most common and critical side reaction to be aware of? The sulfur atom in the methylthio group is susceptible to oxidation. During synthesis, workup, or even storage, it can be oxidized to the corresponding sulfoxide (+16 Da) and subsequently to the sulfone (+32 Da). This is the most frequent impurity observed and requires careful control of reaction conditions to minimize.

Troubleshooting Guide: Navigating Experimental Challenges

This section provides a detailed, problem-oriented approach to overcoming common experimental hurdles.

Challenge 1: Low Yield or Incomplete Boc Protection Reaction

Question: "My reaction to synthesize this compound is showing low conversion, even after several hours. What factors should I investigate?"

Root Cause Analysis & Solutions:

The Boc protection of an amino-pyridine is a robust reaction, but its efficiency can be compromised by several factors. The key is ensuring the nucleophilicity of the amine is sufficient to attack the Boc anhydride and that the reaction equilibrium is driven towards the product.

  • Reagent Quality & Stoichiometry:

    • Amine Purity: The starting material, 2-amino-4-(methylthio)pyridine, can degrade over time. Use freshly purified starting material or verify its purity by NMR or LC-MS before use.

    • Boc₂O Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of Boc₂O (1.1–1.2 equivalents) can drive the reaction to completion, compensating for any potential hydrolysis of the anhydride.

    • Base Selection: The pKa of the aminopyridine is crucial. While triethylamine (TEA) is often sufficient, if the reaction is sluggish, a stronger, non-nucleophilic base or a catalytic amount of a superior acylation catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP activates the Boc anhydride, making it more susceptible to nucleophilic attack.

  • Reaction Conditions:

    • Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants. Avoid protic solvents like ethanol or methanol, which can compete with the amine in reacting with Boc₂O.

    • Temperature: The reaction is typically run at room temperature. If conversion is slow, gentle heating to 40°C may improve the rate.[3] However, be cautious, as higher temperatures can increase the rate of side reactions.

  • Workup Procedure:

    • Ensure the aqueous workup is sufficient to remove the base and any unreacted Boc₂O byproducts. A standard wash with a mild acid (like dilute HCl or NH₄Cl) followed by a base (like NaHCO₃ solution) is effective.

Start Low Yield in Boc Protection CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents Possible Cause CheckConditions Optimize Reaction Conditions Start->CheckConditions Possible Cause CheckWorkup Review Workup & Purification Start->CheckWorkup Possible Cause Sol_Amine Use pure 2-amino-4-(methylthio)pyridine CheckReagents->Sol_Amine Sol_Boc Use 1.1-1.2 eq. of Boc₂O CheckReagents->Sol_Boc Sol_Base Add catalytic DMAP CheckReagents->Sol_Base Sol_Solvent Ensure aprotic solvent (DCM/THF) CheckConditions->Sol_Solvent Sol_Temp Stir at RT or gently heat to 40°C CheckConditions->Sol_Temp Success Improved Yield Sol_Amine->Success Sol_Boc->Success Sol_Base->Success Sol_Solvent->Success Sol_Temp->Success

Caption: Troubleshooting logic for low-yield Boc protection.

Challenge 2: Unwanted Oxidation of the Methylthio Group

Question: "My LC-MS analysis shows two major impurities with masses of M+16 and M+32 relative to my desired product. What are these and how can I prevent them?"

Root Cause Analysis & Solutions:

This is the classic and most significant challenge with this molecule. The thioether moiety (-SMe) is readily oxidized to a sulfoxide (-SO-Me) and then a sulfone (-SO₂-Me).

CompoundMolecular Weight ChangeCommon Cause
tert-Butyl (4-(methylsulfinyl)pyridin-2-yl)carbamate+16 Da (Sulfoxide)Mild oxidants, air oxidation, some metal catalysts
tert-Butyl (4-(methylsulfonyl)pyridin-2-yl)carbamate+32 Da (Sulfone)Strong oxidants, over-oxidation of sulfoxide

Prevention Strategies:

  • During Synthesis:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric oxygen, especially if the reaction requires heating or is run for an extended period.

    • Reagent Purity: Ensure that solvents are peroxide-free. For example, aged THF can contain peroxides which are potent oxidizing agents.

  • During Workup and Purification:

    • Avoid Oxidizing Agents: Be mindful that some common lab reagents can be oxidative. Avoid unnecessary exposure to strong acids or bases at elevated temperatures.

    • Degas Solvents: For column chromatography, using solvents that have been sparged with nitrogen or argon can help prevent on-column oxidation, which can be a significant issue.

  • If Oxidation is Desired:

    • Conversely, if the sulfoxide or sulfone is the desired product, controlled oxidation can be performed using agents like m-CPBA (meta-chloroperoxybenzoic acid) or Oxone®. Stoichiometry is key: ~1 equivalent of oxidant will typically yield the sulfoxide, while >2 equivalents will yield the sulfone.

Thioether Product (R-S-CH₃) Sulfoxide Sulfoxide Impurity (R-SO-CH₃) [M+16] Thioether->Sulfoxide [O] (e.g., Air, Peroxides) Sulfone Sulfone Impurity (R-SO₂-CH₃) [M+32] Sulfoxide->Sulfone [O] (Stronger Oxidant)

Caption: Oxidation pathway of the methylthio group.

Challenge 3: Difficulties in Boc Deprotection

Question: "When I try to remove the Boc group with Trifluoroacetic Acid (TFA), my reaction turns dark and I get a complex mixture of products instead of the clean amine."

Root Cause Analysis & Solutions:

Boc deprotection proceeds via the formation of a tert-butyl cation (t-Bu⁺).[5][6] This highly reactive electrophile can cause significant side reactions, particularly with electron-rich substrates.

  • Side Reaction - Ring Alkylation: The pyridine ring, although electron-deficient, can be susceptible to Friedel-Crafts-type alkylation by the t-Bu⁺ cation, leading to tert-butylated impurities.

  • Side Reaction - Sulfur Alkylation: The sulfur atom of the methylthio group is nucleophilic and can be alkylated by the t-Bu⁺ cation to form a sulfonium salt, which can lead to further decomposition.

  • Degradation: Strong acidic conditions can sometimes lead to the degradation of sensitive heterocyclic compounds.

Solutions:

  • Use a Cation Scavenger: This is the most effective solution. Adding a scavenger to the reaction mixture traps the t-Bu⁺ cation before it can react with your product.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), anisole, or thioanisole are excellent choices. A typical deprotection cocktail is 95:2.5:2.5 TFA:H₂O:TIPS.

  • Milder Conditions:

    • HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane or ethyl acetate is often less harsh than neat TFA and can provide cleaner deprotection.[3]

    • Lewis Acids: In some cases, Lewis acids like ZnBr₂ in DCM can selectively cleave Boc groups, especially if other acid-labile groups are present.[5]

Validated Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a robust method for the Boc protection of 2-amino-4-(methylthio)pyridine.

Materials:

  • 2-amino-4-(methylthio)pyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-amino-4-(methylthio)pyridine and anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA, followed by the dropwise addition of a solution of Boc₂O in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid.

Protocol 2: Boc Deprotection using TFA with a Scavenger

This protocol details the safe and efficient removal of the Boc protecting group.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane (TES) (2-5 eq)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add the scavenger, triethylsilane (TES), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add TFA (typically 5-10 equivalents or as part of a 20-50% v/v solution in DCM).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.

  • The resulting residue is the amine salt. To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

References
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • The methods for pyridines synthesis and methyl group oxidative carbonylation. (n.d.). Wiley Online Library. Available at: [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. (n.d.). ResearchGate. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21. Available at: [Link]

  • Carpino, L. A., et al. (n.d.). Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (2016). Titanium-Mediated Addition of Silyl Dienol Ethers to Electrophilic Glycine: 4-Ketopipecolic Acid Hydrochloride. Organic Syntheses, 93, 37-49. Available at: [Link]

  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (1995). Sheffield Hallam University Research Archive. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Available at: [Link]

  • S. P. S. (2019). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 24(17), 3075. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. PubChem. Available at: [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). Semantic Scholar. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Available at: [Link]

  • K. S. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 485-502. Available at: [Link]

  • D. G. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6248. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the N-Boc protection of 2-amino-4-(methylthio)pyridine. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the synthesis of this compound?

A1: The most common and effective method for synthesizing this compound is the reaction of 2-amino-4-(methylthio)pyridine with di-tert-butyl dicarbonate (Boc₂O). A typical starting protocol involves dissolving the amine in an appropriate solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and adding 1.1 to 1.5 equivalents of Boc₂O. The reaction is often performed at room temperature and may include a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction, especially given that aminopyridines can be poorly nucleophilic.[1][2][3]

Q2: Why is my 2-amino-4-(methylthio)pyridine starting material reacting so slowly?

A2: Aminopyridines, like other electron-poor anilines, are often less nucleophilic than aliphatic amines.[1][4] This reduced nucleophilicity can lead to slow reaction times with Boc₂O. The electron-withdrawing nature of the pyridine ring decreases the electron density on the exocyclic amino group, hindering its attack on the Boc anhydride. To accelerate the reaction, consider using a catalyst like DMAP, increasing the temperature moderately (e.g., to 40°C), or using a solvent system known to enhance the rate, such as methanol or a mixture including an alcohol.[2][4]

Q3: Is the methylthio (-SCH₃) group stable during the reaction and workup?

A3: The methylthio group is generally stable under the standard, mildly basic, or neutral conditions of a Boc protection reaction.[5] However, it is susceptible to oxidation to the corresponding sulfoxide or sulfone under harsh oxidative conditions. Standard workup procedures involving aqueous washes and extraction are unlikely to affect the methylthio group. Avoid strong oxidizing agents throughout the process unless oxidation is the desired outcome.

Q4: What are the typical cleavage conditions for the Boc group from this molecule?

A4: The Boc group is reliably cleaved under acidic conditions.[6] The most common reagent is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (DCM).[3][7] Another common method is using hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate.[2] The cleavage is usually rapid, occurring at room temperature, and produces the free amine, carbon dioxide, and tert-butyl cation.[6][7]

Recommended Synthesis Protocol

This protocol provides a robust method for the N-Boc protection of 2-amino-4-(methylthio)pyridine.

Materials
  • 2-amino-4-(methylthio)pyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(methylthio)pyridine (1.0 eq) in anhydrous THF (approx. 0.1–0.2 M concentration).

  • Reagent Addition: Add triethylamine (1.5 eq) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor nucleophilicity of the starting amine.[1] 2. Insufficiently active Boc₂O (hydrolyzed). 3. Inadequate base or catalyst.1. Add a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). 2. Gently heat the reaction to 40-50°C.[2] 3. Use fresh, high-quality Boc₂O. 4. Consider using an alcoholic solvent like methanol, which can accelerate the reaction for aromatic amines.[4]
Formation of a Major Byproduct 1. Di-Boc Protection: A second Boc group may add to the pyridine ring nitrogen, especially with excess Boc₂O and a strong base.[8] 2. Urea Formation: If the Boc₂O has degraded, isocyanate intermediates could lead to urea byproducts.1. Use a controlled amount of Boc₂O (1.1-1.2 eq). 2. Avoid excessively strong bases or prolonged reaction times at high temperatures. 3. Purify carefully by column chromatography to separate the mono-Boc product from potential di-Boc or other byproducts.
Product is an Oil or Fails to Crystallize 1. Residual solvent. 2. Presence of impurities (e.g., unreacted Boc₂O, t-butanol).1. Ensure all solvents are removed under high vacuum. 2. Purify via flash chromatography. 3. Attempt to crystallize the purified product from a suitable solvent system, such as ethyl acetate/hexanes or diethyl ether/petroleum ether.
Product Discoloration (Yellow/Brown) 1. Oxidation of the methylthio group. 2. Decomposition of the starting material or product due to heat or impurities.1. Ensure the reaction is run under an inert atmosphere to minimize air exposure. 2. Avoid excessive heating. 3. If discoloration is significant, the product may be purified by recrystallization or by treating a solution with activated carbon before filtration and concentration.

Visualizing the Workflow & Troubleshooting Logic

To aid in experimental design and problem-solving, the following diagrams illustrate the core reaction workflow and a decision tree for troubleshooting common issues.

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in THF AddBase Add TEA Start->AddBase AddBoc Add Boc₂O AddBase->AddBoc Stir Stir at RT AddBoc->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Aqueous Quench (NaHCO₃) Monitor->Quench Reaction Complete Extract Extract (EtOAc) Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Figure 1. Standard experimental workflow for Boc protection.

TroubleshootingTree cluster_low_conversion Low Conversion Solutions cluster_impurity Impurity Issues Start Analyze Reaction Outcome CheckConversion Is Conversion >90%? Start->CheckConversion CheckPurity Is Main Spot Clean by TLC? CheckConversion->CheckPurity Yes AddDMAP Add 0.1 eq DMAP CheckConversion->AddDMAP No Proceed Proceed to Workup CheckPurity->Proceed Yes ImpurityID Identify Byproduct (e.g., via LC-MS) CheckPurity->ImpurityID No Heat Heat to 40°C ChangeSolvent Switch to MeOH solvent DiBoc Likely Di-Boc Product. Reduce Boc₂O eq. ImpurityID->DiBoc Degradation Degradation. Use Inert Atmosphere. ImpurityID->Degradation

Figure 2. Decision tree for troubleshooting common reaction issues.
References
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health (NIH).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development - ACS Publications.
  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips - WordPress.com.
  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health (NIH).
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). The Royal Society of Chemistry.
  • tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. (n.d.). Enamine.
  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). National Institutes of Health (NIH).
  • CN102936220B - BOC protection method for aminopyridine. (n.d.). Google Patents.
  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). Michael Pittelkow.
  • N-BOC-3-Aminopiperidine synthesis. (n.d.). ChemicalBook.
  • Dual protection of amino functions involving Boc. (n.d.). RSC Publishing.
  • tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate. (n.d.). BLDpharm.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti.
  • The Chemistry of the Thiol Groups. (n.d.). ResearchGate.

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tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate (CAS 1211504-16-3). This document is intended for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Introduction

This compound is a key intermediate in pharmaceutical research and organic synthesis. Its structure incorporates a Boc-protected amine on a pyridine ring, along with a methylthio group. Understanding the stability of this molecule is crucial for its proper handling, storage, and application in multi-step syntheses to ensure reaction efficiency and product purity. This guide will address potential stability issues and degradation pathways, offering practical solutions for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary degradation pathways for this compound involve the two main functional groups: the tert-butoxycarbonyl (Boc) protecting group and the methylthio group.

  • Boc Group Instability: The Boc group is notoriously labile under acidic conditions.[1][2] Strong acids can cleave the Boc group, leading to the formation of a free amine.

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can convert it to a sulfoxide or a sulfone, especially in the presence of oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a dry, cool, and well-ventilated place in a tightly sealed container.[3] Some suppliers recommend refrigeration (2-8°C).

Q3: Is this compound stable under basic conditions?

A3: Generally, the Boc protecting group is stable to most nucleophiles and bases.[4][5] However, very strong basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is less common than acid-catalyzed deprotection.

Q4: Can the methylthio group be problematic in certain reactions?

A4: Yes, the methylthio group can be oxidized by various reagents. Researchers should be cautious when using oxidizing agents in subsequent reaction steps. Additionally, the sulfur atom can act as a nucleophile in some contexts, potentially leading to side reactions.

Q5: What are the typical signs of degradation?

A5: Degradation can be identified by changes in physical appearance (e.g., color change), the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or the emergence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.

Problem Potential Cause Recommended Solution
Incomplete reaction or low yield Degradation of starting material: The compound may have degraded during storage or handling.Verify the purity of the starting material using techniques like NMR or HPLC before starting the reaction. Ensure proper storage conditions are maintained.
Incompatible reaction conditions: The reaction conditions (e.g., acidic pH, presence of oxidizing agents) may be causing degradation of the starting material or product.If possible, switch to milder reaction conditions. For example, if deprotection of another group is needed, consider an orthogonal protecting group strategy.
Formation of an unexpected byproduct with a lower molecular weight Cleavage of the Boc group: Acidic conditions, even trace amounts, can lead to the removal of the Boc protecting group.[6][7]Carefully neutralize all reaction components. If an acidic reagent is necessary for the reaction, consider if a less acidic alternative can be used.
Formation of an unexpected byproduct with a higher molecular weight (addition of 16 or 32 amu) Oxidation of the methylthio group: The methylthio group may have been oxidized to a sulfoxide (+16 amu) or a sulfone (+32 amu).Avoid the use of strong oxidizing agents. If an oxidation step is required elsewhere in the molecule, carefully select a chemoselective oxidant. Degas solvents to remove dissolved oxygen.
Difficulty in purifying the final product Presence of t-butyl byproducts: Cleavage of the Boc group generates t-butyl cations, which can alkylate other nucleophilic sites on the molecule or in the reaction mixture.[2][6]Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cations.[2]
Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_main This compound cluster_degradation Degradation Products A This compound B 2-Amino-4-(methylthio)pyridine (Boc Deprotection) A->B Acidic Conditions (e.g., TFA, HCl) C tert-Butyl (4-(methylsulfinyl)pyridin-2-yl)carbamate (Oxidation Product) A->C Mild Oxidizing Agent (e.g., H₂O₂, m-CPBA) D tert-Butyl (4-(methylsulfonyl)pyridin-2-yl)carbamate (Further Oxidation) C->D Strong Oxidizing Agent

Caption: Primary degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Stability Testing under Acidic Conditions

This protocol outlines a method to assess the stability of the compound in the presence of a strong acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Dissolve a small amount (approx. 10 mg) of this compound in 1 mL of DCM in a small vial.

  • Spot the initial solution on a TLC plate (this is your t=0 reference).

  • Add one drop of TFA to the vial, mix well, and start a timer.

  • At regular intervals (e.g., 5, 15, 30, and 60 minutes), take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the spots under a UV lamp. The appearance of a new, more polar spot corresponding to the deprotected amine indicates degradation.

Protocol 2: Monitoring for Oxidation

This protocol helps to determine the susceptibility of the compound to oxidation.

Materials:

  • This compound

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL).

  • Inject a sample of the stock solution into the HPLC to obtain a reference chromatogram (t=0).

  • To the stock solution, add a stoichiometric amount of 30% H₂O₂.

  • Incubate the mixture at room temperature.

  • At various time points (e.g., 1, 4, 8, and 24 hours), inject an aliquot of the mixture into the HPLC.

  • Monitor for the appearance of new peaks with different retention times, which would correspond to the sulfoxide and sulfone derivatives.

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for troubleshooting experiments that result in low yields.

G start Low Yield Observed check_purity Check Purity of Starting Material (NMR, HPLC) start->check_purity pure Purity is High check_purity->pure Yes impure Purity is Low check_purity->impure No analyze_conditions Analyze Reaction Conditions (pH, Temp, Reagents) pure->analyze_conditions purify Purify Starting Material impure->purify rerun Re-run Experiment purify->rerun harsh Harsh Conditions Detected (Acidic/Oxidative) analyze_conditions->harsh Yes mild Conditions are Mild analyze_conditions->mild No modify_conditions Modify Reaction Conditions (e.g., buffer, scavenger, inert atmosphere) harsh->modify_conditions optimize Optimize Other Parameters (e.g., concentration, reaction time) mild->optimize modify_conditions->rerun optimize->rerun

Caption: Troubleshooting workflow for low reaction yields.

References

  • Clayden, J. et al. (2021). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Li, B. et al. (2006). A Mild and Selective Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers with Aqueous Phosphoric Acid. The Journal of Organic Chemistry, 71(23), 9045–9050. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: BOC Deprotection. Available from: [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available from: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory experience. Our goal is to empower you, our fellow researchers and drug development professionals, to overcome common hurdles in this synthetic procedure.

The target molecule is synthesized via the N-tert-butoxycarbonylation (Boc protection) of 2-amino-4-(methylthio)pyridine. While seemingly straightforward, the electronic properties of the pyridine ring and the nature of the reagents can lead to specific challenges. This guide is structured to address these issues directly and logically.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for the Boc protection of 2-amino-4-(methylthio)pyridine?

A1: The most common method involves reacting 2-amino-4-(methylthio)pyridine with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent and in the presence of a base.[1] Typical conditions involve using a slight excess of Boc₂O (1.1-1.5 equivalents) and a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.[2]

Q2: The amino group on my pyridine seems unreactive compared to other amines I've worked with. Why is that?

A2: This is an excellent observation and key to understanding this synthesis. The nitrogen atom of the pyridine ring is electron-withdrawing, which reduces the electron density on the ring and, consequently, decreases the nucleophilicity of the exocyclic amino group at the 2-position.[3] This makes it less reactive than typical aliphatic or even anilino amines, sometimes requiring slightly more forcing conditions or the use of a catalyst to proceed efficiently.

Q3: How critical is the quality of di-tert-butyl dicarbonate (Boc₂O)?

A3: It is absolutely critical. Boc₂O is highly sensitive to moisture and can hydrolyze into inactive tert-butanol and carbon dioxide gas.[4] Using old or improperly stored Boc₂O is a primary cause of reaction failure. We recommend using a fresh bottle or a properly stored aliquot. Boc₂O is a low-melting solid (22-24 °C), so on a warm day, it may be a liquid.[5] Its appearance should be a clear, colorless liquid or a white crystalline solid.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material and the product (e.g., 30-50% ethyl acetate in hexanes). The product, being less polar than the starting amine, will have a higher Rf value. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) are effective. For more quantitative analysis, LC-MS is ideal.

Troubleshooting Guide: From Problem to Solution

Problem 1: Low or No Conversion to Product

"My TLC shows only the starting material spot after several hours, or the final yield is less than 20%. What are the likely causes and solutions?"

This is the most common issue and can usually be traced back to reagent integrity or reaction setup.

Root Cause Analysis and Solutions:

  • Inactive Boc₂O: As mentioned in the FAQ, Boc₂O degrades in the presence of moisture.[4]

    • Solution: Use a fresh bottle of Boc₂O. If you suspect your current stock is compromised, you can attempt a small-scale test reaction with a simple, highly reactive amine like benzylamine to confirm its activity.

  • Insufficient Activation/Nucleophilicity: The reduced nucleophilicity of the 2-aminopyridine derivative can lead to a sluggish reaction.[3]

    • Solution A (Catalysis): Add a catalytic amount (0.05-0.1 equivalents) of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the aminopyridine.[2]

    • Solution B (Stronger Base/Deprotonation): For a completely stalled reaction, a stronger base can be used to deprotonate the amine, creating a much more nucleophilic amide anion. In a separate flask, treat the starting material with sodium hydride (NaH) in anhydrous THF at 0 °C before adding the Boc₂O solution. This must be done under strictly anhydrous conditions.[6]

  • Moisture Contamination: Water will preferentially react with Boc₂O, consuming your reagent.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Standard vs. Catalytic Conditions
ParameterStandard ProtocolDMAP-Catalyzed Protocol
Starting Material 2-amino-4-(methylthio)pyridine (1.0 eq)2-amino-4-(methylthio)pyridine (1.0 eq)
Reagent Di-tert-butyl dicarbonate (1.2 eq)Di-tert-butyl dicarbonate (1.2 eq)
Base Triethylamine (1.5 eq)Triethylamine (1.5 eq)
Catalyst NoneDMAP (0.1 eq)
Solvent Anhydrous DCM or THFAnhydrous DCM or THF
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Time 4-12 hours1-4 hours
Problem 2: Formation of Significant Byproducts

"My TLC/LC-MS shows multiple new spots. One is my product, but what are the others, and how can I avoid them?"

Byproduct formation is typically due to over-reaction or reaction at an alternative site.

Root Cause Analysis and Solutions:

  • Di-Boc Product Formation: The most likely significant byproduct is the N,N-diBoc protected amine or a species where the pyridine ring nitrogen has also been acylated. This is more common with highly activating conditions (e.g., excess Boc₂O and strong base).[7][8]

    • Solution: Avoid using a large excess of Boc₂O; stoichiometry is key. Use 1.1-1.2 equivalents. If di-Boc formation persists, avoid DMAP as it can sometimes promote this side reaction. Running the reaction at a lower temperature (0 °C) can also improve selectivity.

  • Urea Byproduct: If the reaction is heated or run for an excessively long time, the Boc-protected product can potentially react with unreacted starting amine to form a urea derivative, although this is less common under standard conditions.

    • Solution: Ensure the reaction does not run for an unnecessarily long time once the starting material is consumed (as monitored by TLC). Avoid high reaction temperatures.

Troubleshooting Workflow Diagram

Below is a logical workflow to diagnose and solve common issues in this synthesis.

TroubleshootingWorkflow start Problem Detected: Low Yield or Impure Product check_reagents 1. Verify Reagent Quality - Fresh Boc₂O? - Anhydrous Solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Correct Stoichiometry? - Adequate Base? start->check_conditions tlc_analysis 3. Analyze TLC/LC-MS Data start->tlc_analysis solution_reagents Solution: - Use fresh, high-purity reagents. - Dry solvent and glassware. check_reagents->solution_reagents Reagents suspect solution_catalyst Solution: Reaction Sluggish? - Add catalytic DMAP (0.1 eq). - Consider NaH for full deprotonation. check_conditions->solution_catalyst No/Slow reaction solution_byproducts Solution: Byproducts Observed? - Use max 1.2 eq Boc₂O. - Lower reaction temp to 0 °C. tlc_analysis->solution_byproducts Multiple spots solution_purify Solution: Purification Issues? - Use neutralized silica gel. - Consider crystallization. tlc_analysis->solution_purify Correct product, streaking on TLC

Caption: Troubleshooting workflow for carbamate synthesis.

Problem 3: Difficult Product Purification

"I've confirmed product formation, but I'm struggling to get a pure sample after column chromatography. The product seems to streak or decompose on the silica."

The Boc group is known to be labile to acid.[1][9] Standard silica gel is slightly acidic and can cause partial deprotection of your product during column chromatography, leading to streaking and impure fractions.

Root Cause Analysis and Solutions:

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel is cleaving the Boc group.

    • Solution A (Neutralize Silica): Before preparing your column, slurry the silica gel in the desired eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica, preventing decomposition of your product.

    • Solution B (Alternative Purification): If the product is a solid, recrystallization is an excellent alternative to chromatography. Try dissolving the crude material in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and adding a non-polar solvent (e.g., hexanes) until turbidity is observed, then allow it to cool slowly.

    • Solution C (Aqueous Work-up): Before any purification, ensure a proper aqueous work-up is performed. Dilute the reaction mixture with DCM or ethyl acetate, wash with saturated sodium bicarbonate solution to remove any acidic species and excess unreacted Boc₂O byproducts, then wash with brine. Dry the organic layer over sodium sulfate before concentrating.

Step-by-Step Purification Protocol (Chromatography)
  • Prepare Neutralized Silica: In a beaker, add the required amount of silica gel for your column. Add your starting eluent (e.g., 95:4:1 Hexanes:Ethyl Acetate:Triethylamine) and gently swirl to create a uniform slurry.

  • Pack the Column: Pack the column with the neutralized silica slurry as you normally would.

  • Load the Sample: Adsorb your crude product onto a small amount of silica gel. Gently load this onto the top of the packed column.

  • Elute: Run the column using an eluent containing ~1% triethylamine throughout the gradient.

  • Collect and Analyze: Collect fractions and analyze by TLC to identify those containing the pure product.

By implementing these targeted troubleshooting strategies, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.

References

  • Parish, C. A., & Sun, L. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
  • Achille, F., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • ResearchGate. (2006). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • National Institutes of Health. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • PubMed. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Semantic Scholar. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • PubMed. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • RSC Publishing. (2015). Dual protection of amino functions involving Boc. Retrieved from [Link]

Sources

Technical Support Center: Refining Experimental Methods for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this compound. The following question-and-answer format provides in-depth, field-proven insights to streamline your experimental workflow and ensure the integrity of your results.

Section 1: Synthesis and Reaction Optimization

This section addresses the most frequently encountered issues during the synthesis of this compound, focusing on the critical Boc-protection step of the parent amine.

FAQ 1: Low or No Product Formation During Boc Protection

Question: I am attempting to synthesize this compound by reacting 4-(methylthio)pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O), but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low or no product formation in the Boc protection of 2-aminopyridine derivatives is a common issue, often stemming from the reduced nucleophilicity of the exocyclic amine.[1] The electron-withdrawing nature of the pyridine ring deactivates the amine, making it a poorer nucleophile compared to aliphatic or even anilinic amines. Here’s a breakdown of potential causes and troubleshooting strategies:

  • Insufficient Base or Inappropriate Base Selection: The reaction of an amine with Boc₂O generates a proton that needs to be neutralized.[2][3][4] Without a suitable base, the protonated amine becomes unreactive.

    • Troubleshooting:

      • Employ a Non-Nucleophilic Base: Use a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least stoichiometric amounts (1-1.5 equivalents).[5]

      • Consider Stronger Bases for Difficult Substrates: For poorly reactive aminopyridines, a stronger base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with a stoichiometric base like TEA.[6] DMAP acts as a more potent acyl transfer agent.

  • Inadequate Reaction Conditions: Temperature and solvent choice play a crucial role in driving the reaction to completion.

    • Troubleshooting:

      • Solvent Selection: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred.[5] Ensure your starting material is fully dissolved. If solubility is an issue, consider using dimethylformamide (DMF).[7]

      • Temperature Optimization: While many Boc protections proceed at room temperature, sluggish reactions can benefit from moderate heating (e.g., 40-50 °C).[5] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential side reactions at elevated temperatures.

  • Poor Quality of Reagents: The purity of both the starting amine and Boc₂O is critical.

    • Troubleshooting:

      • Verify Reagent Purity: Use freshly opened or properly stored Boc₂O. Over time, it can hydrolyze. Ensure the 4-(methylthio)pyridin-2-amine is pure and free of any acidic impurities that might quench the base.

Experimental Protocol: Optimized Boc Protection of 4-(methylthio)pyridin-2-amine

  • To a solution of 4-(methylthio)pyridin-2-amine (1.0 eq) in anhydrous THF (0.1-0.2 M), add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish after several hours, gently heat the mixture to 40 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Purification and Characterization

This section focuses on overcoming challenges related to the purification and analytical characterization of the final product.

FAQ 2: Difficulty in Purifying the Product from Reaction Byproducts

Question: After the reaction, I am struggling to separate the desired this compound from unreacted starting material and byproducts using column chromatography. What strategies can I employ for effective purification?

Answer:

Purification challenges often arise from the similar polarities of the product, starting material, and certain byproducts. Here are some strategies to improve separation:

  • Optimize Your Chromatography System:

    • Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can often resolve closely running spots.

    • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a C18-functionalized silica for reversed-phase chromatography.

  • Chemical Treatment During Work-up:

    • Acid Wash: To remove unreacted 4-(methylthio)pyridin-2-amine, a dilute acid wash (e.g., 1M HCl) during the aqueous work-up can be effective. The basic amine will be protonated and move to the aqueous layer, while the Boc-protected product remains in the organic layer. Be cautious not to use a strong acid or prolonged exposure, which could lead to Boc deprotection.[5]

    • Base Wash: A wash with a dilute base solution (e.g., saturated sodium bicarbonate) can help remove any acidic byproducts.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Screening: Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water) to find conditions where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

FAQ 3: Ambiguous Spectroscopic Data (NMR, MS)

Question: The characterization data for my product is not clean. I'm observing unexpected peaks in the NMR spectrum and the mass spectrometry data is ambiguous. How can I confirm the identity and purity of my compound?

Answer:

Ambiguous spectroscopic data can be unsettling. Here's a systematic approach to interpreting your results and confirming the structure:

  • Proton NMR (¹H NMR):

    • Expected Peaks:

      • A singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group.

      • A singlet for the methylthio (-SCH₃) group protons.

      • Signals in the aromatic region corresponding to the pyridine ring protons.

      • A broad singlet for the carbamate N-H proton.

    • Troubleshooting Unexpected Peaks:

      • Residual Solvent: Identify and subtract peaks corresponding to common NMR solvents (e.g., CDCl₃, DMSO-d₆).

      • Starting Material: Compare the spectrum to that of the starting amine to identify any unreacted material.

      • Byproducts: The presence of a peak around 1.4 ppm could indicate the formation of tert-butanol, a common byproduct of the Boc protection reaction.[3]

  • Mass Spectrometry (MS):

    • Expected Molecular Ion: Look for the [M+H]⁺ peak corresponding to the molecular weight of the product.

    • Fragmentation Patterns: The Boc group is known to fragment easily. The loss of the tert-butyl group ([M-56]⁺) or the entire Boc group ([M-100]⁺) are common and can be diagnostic.

  • Carbon NMR (¹³C NMR):

    • Key Signals:

      • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

      • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

      • A signal for the carbonyl carbon of the carbamate around 153 ppm.

      • Signals for the pyridine ring carbons and the methylthio carbon.

If you continue to see inconsistencies, consider re-purifying a small sample and re-acquiring the data.

Section 3: Stability and Handling

This section provides guidance on the stability of the compound and best practices for its storage and handling.

FAQ 4: Product Decomposition During Storage or Subsequent Reactions

Question: I have successfully synthesized and purified this compound, but I am concerned about its stability. Are there any specific conditions I should be aware of for storage and in downstream applications?

Answer:

Understanding the stability of your compound is crucial for reliable experimental outcomes. Here are the key considerations for this compound:

  • Acid Sensitivity of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[5][8][9]

    • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from any acidic vapors.

    • Downstream Reactions: Avoid acidic reagents and conditions in subsequent reaction steps unless the intention is to deprotect the amine. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[5]

  • Potential for Oxidation of the Methylthio Group: The methylthio group (-SCH₃) is susceptible to oxidation to the corresponding sulfoxide or sulfone.[10]

    • Storage: While generally stable, prolonged exposure to strong oxidizing agents or atmospheric oxygen over extended periods could lead to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

    • Reaction Compatibility: Be mindful of using strong oxidizing agents in subsequent reactions if the methylthio group needs to be preserved.

  • Thermal Stability: While the Boc group can be thermally cleaved, this typically requires high temperatures (often >150 °C).[9] The compound should be stable under standard laboratory conditions.

Summary of Stability and Handling:

ParameterRecommendationRationale
Storage Cool, dry, dark place, under an inert atmosphere for long-term storage.To prevent acid-catalyzed deprotection and oxidation of the methylthio group.
Handling Avoid contact with strong acids and oxidizing agents.The Boc group is acid-labile, and the methylthio group is prone to oxidation.
pH Stability Stable under neutral and basic conditions. Unstable in acidic conditions.The carbamate linkage is stable to base, but the Boc group is cleaved by acid.[11]

Section 4: Visualizing the Workflow

To provide a clearer understanding of the key processes, the following diagrams illustrate the synthetic workflow and the troubleshooting logic.

Diagram 1: Synthetic Workflow for this compound

cluster_start Starting Materials cluster_reaction Boc Protection cluster_workup Work-up & Purification cluster_product Final Product 4-(methylthio)pyridin-2-amine 4-(methylthio)pyridin-2-amine Reaction Reaction: - Solvent (THF) - Base (TEA) - Catalyst (DMAP) 4-(methylthio)pyridin-2-amine->Reaction Boc2O Boc2O Boc2O->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate Purification->Product

Caption: Synthetic workflow for the Boc protection of 4-(methylthio)pyridin-2-amine.

Diagram 2: Troubleshooting Logic for Low Product Yield

Start Low or No Product Yield CheckBase Is the base appropriate and in sufficient quantity? Start->CheckBase CheckConditions Are the reaction conditions (solvent, temperature) optimal? CheckBase->CheckConditions Yes SolutionBase Use a non-nucleophilic base (TEA) with a DMAP catalyst. CheckBase->SolutionBase No CheckReagents Are the reagents pure? CheckConditions->CheckReagents Yes SolutionConditions Ensure complete dissolution. Consider moderate heating (40-50°C). CheckConditions->SolutionConditions No SolutionReagents Use fresh or purified reagents. CheckReagents->SolutionReagents No Success Improved Yield CheckReagents->Success Yes SolutionBase->Success SolutionConditions->Success SolutionReagents->Success

Caption: A logical flowchart for troubleshooting low yields in the Boc protection reaction.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Download Table. Retrieved from [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • NIH. (2008, June 4). A Simple, Modular Synthesis of Substituted Pyridines. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Polish Academy of Sciences. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Retrieved from [Link]

  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]

  • NIH. (n.d.). Tert-butyl m-tolylcarbamate. PubChem. Retrieved from [Link]

  • NIH. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. PMC. Retrieved from [Link]

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  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2008, October 31). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Retrieved from [Link]

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Sources

Technical Support Center: Enhancing the Purity of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate (CAS 1211504-16-3). Moving beyond simple protocols, we delve into the chemical principles behind each purification step to empower you to make informed decisions and achieve optimal purity for this critical building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile depends heavily on the synthetic route, but typically originates from three sources:

  • Starting Materials: Unreacted 2-amino-4-(methylthio)pyridine is the most common impurity. Its basic nature differentiates it from the product.

  • Reagents: Excess Di-tert-butyl dicarbonate (Boc₂O) and its breakdown products, such as tert-butanol, are frequent contaminants.

  • Side-Products: Over-oxidation of the electron-rich methylthio group to the corresponding sulfoxide or sulfone can occur, especially if reaction conditions are not strictly controlled. Additionally, trace amounts of a bis-bocylated product may form, though this is often sterically hindered.

Q2: My crude product is a persistent oil, not the expected solid. What should I do?

A2: An oily crude product often indicates the presence of significant impurities, particularly residual solvents or tert-butanol, which depress the melting point.

  • High-Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product has poor solubility, such as cold hexanes or pentane.[1] This process washes away soluble impurities and can provide nucleation sites for crystallization.

  • Purify as an Oil: If it remains an oil, proceed with purification via flash column chromatography before attempting crystallization again on the purified fractions.

Q3: What are the best analytical methods to monitor purification and confirm final purity?

A3: A multi-pronged approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring of column chromatography and for quick qualitative checks. A typical eluent system is Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[2][] It can accurately determine the percentage of the main component and detect non-volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.[4]

  • Melting Point Analysis: A sharp, narrow melting point range is a classic indicator of a pure crystalline solid.[5]

Q4: What are the recommended storage conditions for the purified compound?

A4: To maintain long-term stability, the purified solid should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C.[6][7] This minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis of the carbamate or oxidation of the sulfide.

Section 2: Troubleshooting Purification Challenges

This section provides a logical workflow for diagnosing and solving common issues encountered during the purification process.

Purification Decision Workflow

The following diagram outlines a systematic approach to purifying your crude product.

G start Crude Product (Post-Reaction) workup Aqueous Workup (See Protocol 1) start->workup check1 Is the product a solid? workup->check1 triturate Triturate with cold Hexanes check1->triturate No (Oily) check2 Purity > 98% by HPLC? check1->check2 Yes triturate->check1 Re-evaluate chromatography Flash Column Chromatography (See Protocol 3) triturate->chromatography Still Oily chromatography->check2 recrystallize Recrystallization (See Protocol 2) check2->recrystallize No final_product Pure Product (Dry & Store) check2->final_product Yes recrystallize->chromatography Purity still low recrystallize->check2 Re-evaluate

Caption: A decision tree for purifying this compound.

Scenario 1: Impurities Persist After Initial Aqueous Workup

An effective aqueous workup is the first line of defense and targets impurities based on their acid-base properties.

  • Problem: ¹H NMR shows signals for the starting material, 2-amino-4-(methylthio)pyridine.

    • Scientific Rationale: The starting amine is basic and can be protonated to form a water-soluble salt. An incomplete acid wash is the likely cause.

    • Solution: Perform an acidic wash using a reagent that will not cleave the acid-sensitive Boc group. A 5% aqueous solution of citric acid is an excellent choice. The pH of the aqueous layer should be adjusted to ~3-4 to ensure complete protonation of the amine.[8] Avoid strong acids like concentrated HCl, which can cause premature deprotection.

  • Problem: A greasy residue remains, and TLC shows baseline streaking.

    • Scientific Rationale: This may indicate the presence of acidic byproducts or unhydrolyzed Boc-anhydride. An alkaline wash serves to hydrolyze any remaining Boc₂O and neutralize acidic species.[5]

    • Solution: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) followed by a brine wash to break up any emulsions and remove residual water.[5]

Scenario 2: Challenges with Recrystallization

Recrystallization is a powerful technique for removing small amounts of closely related impurities from a solid product.

  • Problem: The product "oils out" instead of forming crystals upon cooling.

    • Scientific Rationale: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent system. It is common with lower-purity materials.

    • Solution:

      • Re-heat the solution until it is homogeneous again.

      • Add a small amount of additional solvent.

      • Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).

      • If oiling persists, scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • If available, add a single seed crystal of pure product.

  • Problem: Very low recovery of the purified material.

    • Scientific Rationale: This usually means either too much solvent was used, or the product has significant solubility in the solvent even at low temperatures.

    • Solution:

      • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.

      • Optimize Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold. A solvent screen is recommended. Good starting points for carbamates include isopropanol, ethyl acetate/hexane mixtures, or toluene.[5]

      • Recover from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization or purify the residue by column chromatography to recover more product.

Scenario 3: Ineffective Purification by Flash Column Chromatography

Chromatography is the most versatile method for separating multiple components.

  • Problem: Poor separation between the product and an impurity of similar polarity (e.g., a sulfoxide byproduct).

    • Scientific Rationale: The resolution in column chromatography is dictated by the difference in how strongly components adhere to the stationary phase (silica) versus their solubility in the mobile phase (eluent).

    • Solution:

      • Optimize Eluent: Use TLC to test various eluent systems. A shallower gradient or an isocratic elution with a less polar solvent system (e.g., decreasing the percentage of ethyl acetate in hexanes) will increase the retention time and improve separation.[9]

      • Change Solvent System: Introducing a third solvent with different properties, such as dichloromethane (CH₂Cl₂), can alter the selectivity and improve resolution. For example, try a Hexane:CH₂Cl₂:Ethyl Acetate system.

  • Problem: A new, more polar spot appears on TLC after running the column, and product recovery is low.

    • Scientific Rationale: This strongly suggests product degradation on the column. Silica gel is inherently acidic and can catalyze the hydrolysis of the acid-labile Boc protecting group.[8]

    • Solution:

      • Neutralize Silica: Prepare a slurry of the silica gel in the eluent containing 1% triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites on the silica surface.

      • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel for particularly acid-sensitive compounds.

Section 3: Standardized Purification Protocols

These protocols provide detailed, field-tested methodologies for achieving high purity.

Protocol 1: Optimized Aqueous Workup
  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash with 5% aqueous citric acid (2 x volume of organic layer). Check the pH of the aqueous layer to ensure it is ~3-4.

  • Wash with saturated aqueous sodium bicarbonate (1 x volume).

  • Wash with saturated aqueous sodium chloride (brine) (1 x volume).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude, washed product.

Protocol 2: Recrystallization via Solvent Screening
  • Place ~20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, hexanes, acetone) dropwise at room temperature until the solid dissolves. If it dissolves readily at room temp, the solvent is unsuitable.

  • For solvents that do not dissolve the solid at room temperature, heat the tube gently in a warm water bath while adding more solvent dropwise until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • The best solvent is one that dissolves the product when hot but forms a significant amount of crystalline precipitate when cold. A two-solvent system (e.g., dissolving in hot ethyl acetate and adding hexanes until cloudy) can also be highly effective.

  • Once an optimal solvent or system is found, scale up the procedure with the bulk of the material.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. The ideal Rf for the product is between 0.25 and 0.35. A good starting point is a 7:3 Hexane:Ethyl Acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data Presentation & Purity Verification

Clear data is essential for validating the success of your purification protocol.

Table 1: Analytical Parameters for Purity Assessment
ParameterMethodTypical ConditionsExpected Result for >98% Purity
Purity Assay HPLCColumn: C18 reverse-phase (e.g., 4.6 x 250 mm) Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA Detection: UV at 210 nm or 254 nm[2]A single major peak with an area percentage ≥ 98.0%
Spot Test TLCStationary Phase: Silica Gel 60 F₂₅₄ Mobile Phase: 7:3 Hexane:Ethyl AcetateA single spot under UV light after staining (e.g., with KMnO₄)
Identity ¹H NMRSolvent: CDCl₃ or DMSO-d₆ Frequency: ≥400 MHzSpectrum matches the expected structure with no observable impurity signals >1-2%
Physical Property Melting PointCalibrated melting point apparatusA sharp melting range (e.g., 1-2°C) consistent with reference values
Impurity Removal Strategy Diagram

This diagram illustrates which purification steps are most effective against specific impurities.

G impurities Common Impurities Unreacted Starting Amine Excess Boc₂O / Byproducts Oxidized Byproducts (Sulfoxide) Residual Solvents methods Purification Methods Acid Wash (Citric Acid) Base Wash (NaHCO₃) Recrystallization Column Chromatography High Vacuum impurities:sa->methods:aw Highly Effective impurities:boc->methods:bw Highly Effective impurities:so->methods:rc Effective impurities:so->methods:cc Highly Effective impurities:solv->methods:vac Highly Effective impurities:sa->methods:cc Effective

Sources

Validation & Comparative

A Comparative Guide to IRAK4 Inhibitors: Spotlight on tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate and Novel Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of IRAK4 in Inflammation and Oncology

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that has emerged as a pivotal node in the innate immune system.[1] It plays an indispensable role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are crucial for recognizing pathogen-associated molecular patterns and initiating inflammatory responses.[2] Upon activation, IRAK4 phosphorylates IRAK1, triggering a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]

Given its central role in inflammatory signaling, aberrant IRAK4 activity has been implicated in a range of autoimmune diseases, including rheumatoid arthritis and lupus.[1] Furthermore, mutations in the upstream adapter protein MyD88, which recruits IRAK4, are frequently observed in certain B-cell lymphomas, making IRAK4 an attractive therapeutic target in oncology.[4] This has spurred the development of small molecule inhibitors aimed at modulating IRAK4 activity.

This guide provides an in-depth comparison of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate, a representative 2-aminopyridine scaffold, with alternative and next-generation IRAK4 inhibitors. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid researchers in their drug discovery efforts.

Comparative Analysis of IRAK4 Inhibitors

The landscape of IRAK4 inhibitors is diverse, with compounds in various stages of development. Here, we compare this compound, a key building block for more complex inhibitors, with clinically evaluated compounds and other potent chemotypes.

Quantitative Performance Data

The following table summarizes the biochemical and cellular potency of selected IRAK4 inhibitors, offering a snapshot of their comparative efficacy.

Compound/ScaffoldTarget(s)IC50 (nM) - BiochemicalCellular Potency (nM)Key Features & References
This compound IRAK4 (precursor)Not directly reportedNot directly reportedA key synthetic intermediate for potent IRAK4 inhibitors.[5]
PF-06650833 (Zimlovisertib) IRAK40.522.4 (PBMC TNF-α release)Highly potent and selective, orally active.[3][6][7]
BAY1834845 (Zabedosertib) IRAK43.55Potent cellular activityOrally active, demonstrated efficacy in preclinical models.[8][9][10]
Imidazo[1,2-b]pyridazine Scaffold (e.g., Compound 5) IRAK41.3Potent cytotoxicity in MYD88-mutant DLBCL cellsExcellent potency and favorable kinase selectivity.[11][12]
KT-474 (PROTAC Degrader) IRAK4 (Degradation)DC50: 0.88Potent degradation and inhibition of cytokine productionTargets both kinase and scaffolding functions of IRAK4.

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; PBMC: Peripheral Blood Mononuclear Cell; DLBCL: Diffuse Large B-cell Lymphoma.

Pharmacokinetic Profiles

A brief comparison of the pharmacokinetic properties of selected clinical candidates is presented below.

CompoundAdministrationTmaxHalf-lifeBioavailabilityKey Findings & References
PF-06650833 (Zimlovisertib) Oral~1-8 h (formulation dependent)Not specifiedFavorable profile for clinical development.Generally well-tolerated in Phase 1 studies.[6]
BAY1834845 (Zabedosertib) OralNot specifiedNot specifiedGood oral availability in preclinical species.Suppressed inflammatory responses in a clinical trial.[8]

Tmax: Time to maximum plasma concentration.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and evaluation methods, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for a comparative screening assay.

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB nucleus Nucleus NFkappaB->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription inhibitor This compound & Alternatives inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.

Experimental Workflow: Comparative IRAK4 Inhibition Assay

IRAK4_Inhibition_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant IRAK4 - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) incubation Incubate IRAK4 with compounds reagents->incubation compounds Prepare Compounds: - this compound analog - Alternative Inhibitors (Serial Dilutions) compounds->incubation reaction Initiate kinase reaction with ATP and substrate incubation->reaction detection Detect kinase activity (e.g., ADP-Glo™ Kinase Assay) reaction->detection data_acq Measure signal (luminescence/fluorescence) detection->data_acq ic50_calc Calculate % inhibition and determine IC50 values data_acq->ic50_calc comparison Compare potency of compounds ic50_calc->comparison

Caption: General workflow for a biochemical assay to compare IRAK4 inhibitors.

Detailed Experimental Protocols

Herein, we provide detailed, reproducible protocols for the synthesis of this compound and a representative potent alternative from the imidazo[1,2-b]pyridazine class.

Synthesis of this compound

This synthesis is presented as a two-step process: the preparation of the 2-amino-4-(methylthio)pyridine precursor, followed by its Boc-protection.

Step 1: Synthesis of 2-Amino-4-(methylthio)pyridine

Rationale: This precursor can be synthesized through various routes. A common strategy involves the functionalization of a pyridine ring via nucleophilic aromatic substitution.[5]

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-4-(methylthio)pyridine.

Step 2: Boc-Protection of 2-Amino-4-(methylthio)pyridine

Rationale: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal under acidic conditions. The use of DMAP as a catalyst accelerates the reaction.[9][11]

Materials:

  • 2-Amino-4-(methylthio)pyridine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-amino-4-(methylthio)pyridine (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Synthesis of a Potent Imidazo[1,2-b]pyridazine IRAK4 Inhibitor

Rationale: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design. The synthesis typically involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[8]

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • A suitable amine for subsequent nucleophilic aromatic substitution (e.g., morpholine)

  • Potassium carbonate (K2CO3)

Procedure:

  • Step 1: Synthesis of 6-chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

    • Recrystallize from ethanol to afford the pure imidazo[1,2-b]pyridazine intermediate.

  • Step 2: Nucleophilic Aromatic Substitution

    • In a sealed tube, combine the 6-chloro-imidazo[1,2-b]pyridazine intermediate (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in DMF.

    • Heat the mixture to 120 °C for 12-16 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to yield the final imidazo[1,2-b]pyridazine IRAK4 inhibitor.

Conclusion and Future Outlook

This compound represents a valuable building block in the synthesis of potent and selective IRAK4 inhibitors. The 2-aminopyridine scaffold is a common motif in many kinase inhibitors. However, the field is evolving, with the emergence of highly potent and structurally diverse alternatives such as the imidazo[1,2-b]pyridazine series and innovative modalities like PROTAC degraders.

The comparative data presented in this guide highlights the significant potency of clinical candidates like Zimlovisertib and Zabedosertib. For researchers in the field, the choice of scaffold and synthetic strategy will depend on the desired pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The detailed protocols provided herein serve as a practical resource for the synthesis and evaluation of these important classes of compounds. As our understanding of the nuanced roles of IRAK4's kinase and scaffolding functions deepens, we can anticipate the development of even more sophisticated and effective modulators for the treatment of a wide array of inflammatory and malignant diseases.

References

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  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • ResearchGate. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. [Link]

  • Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 1(6), 456-465. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). ACS Medicinal Chemistry Letters, 8(11), 1139-1144. [Link]

  • ClinicalTrials.gov. (2023). A randomized, placebo-controlled, double-blind, parallel-group, multicenter Phase 2a study to investigate efficacy and safety of zabedosertib (BAY 1834845) for the treatment of adult patients with moderate-to-severe atopic dermatitis. [Link]

  • Semantic Scholar. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. [Link]

  • PubMed. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. [Link]

  • PubMed Central. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • ResearchGate. (2024). The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. [Link]

  • Google Patents. (2020). CN102936220B - BOC protection method for aminopyridine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed Central. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). [Link]

  • Google Patents. (2020). CN102936220A - BOC protection method for aminopyridine.
  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • PubMed. (2008). IRAK-4 inhibitors for inflammation. [Link]

  • ACS Publications. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). [Link]

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A Comparative Guide to Validating the Biological Activity of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate as a Novel MEK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of a novel compound, tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate. For the purposes of this guide, we will refer to this molecule as "Compound-X" and hypothesize its function as a selective inhibitor of MEK1, a critical kinase in the MAPK/ERK signaling pathway.

The RAS/RAF/MEK/ERK pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival.[1][2] Its aberrant activation, often due to mutations in BRAF or RAS genes, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] This guide will detail a rigorous, multi-step experimental workflow to characterize Compound-X, comparing its performance directly against Trametinib , an FDA-approved, potent, and selective allosteric inhibitor of MEK1/2.[5][6][7]

Our validation strategy is built on a logical progression from direct target engagement to cellular and phenotypic consequences, ensuring a thorough and reliable assessment of Compound-X's biological activity.

Overall Validation Workflow

The validation process is structured to answer three fundamental questions:

  • Does it hit the target? (Biochemical Assay)

  • Does it work in a cell? (Target Engagement & Pathway Inhibition)

  • Does it have the desired biological effect? (Phenotypic Assay)

G cluster_0 Part 1: Biochemical Validation cluster_1 Part 2: Cellular Validation cluster_2 Part 3: Phenotypic Validation p1_assay In Vitro Kinase Assay (LanthaScreen™) p1_result Determine IC50 (Direct Target Inhibition) p1_assay->p1_result Quantifies p2_assay Western Blot for p-ERK (Target Engagement) p1_result->p2_assay Proceed if potent p2_result Determine Cellular IC50 (Pathway Inhibition) p2_assay->p2_result Measures p3_assay Cell Viability Assay (CellTiter-Glo®) p2_result->p3_assay Proceed if active p3_result Determine GI50 (Anti-proliferative Effect) p3_assay->p3_result Assesses Conclusion Comprehensive Profile of Compound-X p3_result->Conclusion G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase_H MEK1 Kinase (Eu-Antibody Labeled) Tracer_H Alexa Fluor™ Tracer Kinase_H->Tracer_H Binding FRET_H High TR-FRET Signal Tracer_H->FRET_H Energy Transfer Kinase_L MEK1 Kinase (Eu-Antibody Labeled) FRET_L Low TR-FRET Signal Kinase_L->FRET_L No Proximity Tracer_L Alexa Fluor™ Tracer Tracer_L->FRET_L No Transfer Inhibitor Compound-X or Trametinib Inhibitor->Kinase_L Binding

Caption: Principle of the LanthaScreen™ Kinase Binding Assay.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from standard Thermo Fisher Scientific guidelines. [8][9]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of MEK1 kinase and Eu-anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer.

    • Prepare serial dilutions of Compound-X and Trametinib in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer to create 3X compound solutions.

  • Assay Procedure (15 µL final volume):

    • To a low-volume 384-well plate, add 5 µL of the 3X compound dilution (or DMSO for control).

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.

    • Mix briefly on a plate shaker.

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at ~340 nm). [10] * Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the tracer.

Comparative Performance Data (Hypothetical)
CompoundTargetAssay TypeIC50 (nM)
Compound-X MEK1LanthaScreen™ Binding15.2
Trametinib MEK1LanthaScreen™ Binding0.9

This hypothetical data suggests that while Compound-X is a potent inhibitor of MEK1, Trametinib demonstrates approximately 15-fold greater potency in this direct binding assay.

Part 2: Cellular Target Engagement and Pathway Inhibition

Objective: To confirm that Compound-X can enter cells, engage its MEK1 target, and inhibit the downstream signaling pathway.

The primary function of MEK1 is to phosphorylate and activate ERK1/2. [11][12]Therefore, a direct and reliable measure of MEK1 inhibition in a cellular context is the reduction of phosphorylated ERK1/2 (p-ERK). [13]We will use Western Blotting to quantify p-ERK levels in a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma, BRAF V600E mutant) following treatment with our compounds.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF BRAF (V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK TF Transcription Factors pERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Compound-X or Trametinib Inhibitor->MEK Inhibits Phosphorylation

Caption: Inhibition of the MAPK/ERK pathway by a MEK inhibitor.

Experimental Protocol: Western Blot for p-ERK Inhibition

This protocol is based on standard cell signaling analysis procedures. [14][15][16]

  • Cell Culture and Treatment:

    • Seed A375 cells in 6-well plates and allow them to adhere for 24 hours.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Treat cells with a range of concentrations of Compound-X and Trametinib (e.g., 0.1 nM to 10 µM) for 2 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probing for Total ERK:

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2. [15] * The ratio of p-ERK to total ERK provides a normalized measure of pathway inhibition.

Comparative Performance Data (Hypothetical)
CompoundCell LineAssay TypeCellular IC50 (p-ERK Inhibition, nM)
Compound-X A375Western Blot85.5
Trametinib A375Western Blot5.3

The cellular data corroborates the biochemical findings. Both compounds inhibit MEK1's downstream signaling, with Trametinib showing superior potency in a cellular environment. The increased IC50 for Compound-X compared to its biochemical IC50 may reflect factors like cell permeability or efflux.

Part 3: Phenotypic Assessment of Anti-Proliferative Activity

Objective: To determine if the observed pathway inhibition translates into a functional anti-proliferative effect on cancer cells.

The ultimate goal of a MAPK pathway inhibitor is to halt uncontrolled cell growth. [6]The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells. [17][18]This assay is ideal for measuring the growth inhibitory (GI50) effects of compounds in a high-throughput format. [19]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

This protocol is based on the manufacturer's (Promega) technical bulletin. [20][21]

  • Cell Seeding:

    • Seed A375 cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a 10-point, 3-fold serial dilution of Compound-X and Trametinib. Include DMSO-only wells as a negative control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [17] * Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the DMSO-treated control cells (100% viability) and background (0% viability).

    • Plot the normalized viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration that causes 50% inhibition of cell growth).

Comparative Performance Data (Hypothetical)
CompoundCell LineAssay TypeGI50 (nM)
Compound-X A375CellTiter-Glo®121.7
Trametinib A375CellTiter-Glo®8.1

The phenotypic results are consistent with the target engagement data. The anti-proliferative effect of Compound-X is potent but less so than Trametinib, which aligns with the upstream biochemical and cellular measurements.

Conclusion and Synthesis

This structured validation guide provides a clear path from initial biochemical characterization to final phenotypic assessment. Based on our hypothetical results, This compound (Compound-X) is a potent, cell-active inhibitor of the MAPK/ERK pathway with a clear anti-proliferative effect.

Comparative Summary:

  • Potency: Compound-X is a nanomolar inhibitor of MEK1, though it is consistently 15-20 fold less potent than the clinical benchmark, Trametinib, across all assays.

  • Mechanism: The data strongly support an on-target mechanism of action through the inhibition of MEK1, as evidenced by the dose-dependent reduction in p-ERK and the subsequent impact on cell viability.

  • Next Steps: The validation of Compound-X's activity establishes it as a viable lead compound. Further studies should focus on kinase selectivity profiling (to assess off-target effects), pharmacokinetic properties, and in vivo efficacy studies in xenograft models.

By following this logical, evidence-based workflow, researchers can confidently and objectively validate the biological activity of novel compounds, generating the robust data package necessary for advancing drug discovery programs.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.

  • DermNet. Trametinib.

  • Lito, P., Rosen, N., & Solit, D. B. (2013). RAF-MEK-ERK pathway in cancer evolution and treatment. Seminars in Cancer Biology.

  • Roskoski, R. Jr. (2012). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Cancer Chemotherapy and Pharmacology.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.

  • Cancers (Basel). (2019). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. PMC.

  • OncoTargets and Therapy. (2016). Trametinib: A Targeted Therapy in Metastatic Melanoma. PMC.

  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Trametinib (DMSO Solvate).

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • Oslo University Hospital. CellTiter-Glo Assay Protocol.

  • ResearchGate. Mechanism of action of dabrafenib and trametinib.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for LTK Overview.

  • Signal Transduction and Targeted Therapy. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. PMC.

  • Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assays.

  • Brookhaven National Laboratory. Fine Tuning Drugs to Fight Cancer.

  • Wikipedia. MAPK/ERK pathway.

  • Benchchem. Application Notes and Protocols for Western Blot Analysis of p-ERK Following Erk-IN-7 Treatment.

  • Methods in Molecular Biology. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC.

  • Benchchem. Application Notes: Recommended Assays for Measuring Compound X (MEK1/2 Inhibitor) Activity.

  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.

  • ResearchGate. Western blot band for Erk and phopho(p)-Erk.

  • ResearchGate. Identification of novel MEK1 inhibitors by pharmacophore and docking based virtual screening.

  • BPS Bioscience. Chemi-Verse™ MEK1 Kinase Assay Kit.

  • Frontiers in Oncology. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.

  • Bio-protocol. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.

  • ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2.

  • Acta Pharmaceutica Sinica B. (2014). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. PMC.

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A Comparative Guide to tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast array of heterocyclic intermediates, substituted aminopyridines are a privileged scaffold, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate , a versatile and strategically functionalized building block.

This document moves beyond a simple technical datasheet to offer a comparative perspective, grounded in experimental principles. We will dissect the molecule's functional components, compare its reactivity profile with viable alternatives, and provide robust, field-tested protocols to validate its performance in key synthetic transformations.

Physicochemical Properties and Handling

Before delving into reactivity, a clear understanding of the compound's basic properties is essential for safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 1245553-23-3Inferred from related structures and supplier data.
Molecular Formula C11H16N2O2SPubChem CID 140938 (for parent)[2]
Molecular Weight 240.32 g/mol Calculated
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in DCM, EtOAc, THF, DMSOGeneral knowledge of Boc-protected amines.

Handling and Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The carbamate group is sensitive to strong acids. The methylthio group can be oxidized, so inert atmosphere storage is recommended for long-term stability.

The Strategic Role of Key Functional Groups

The utility of this compound stems from the distinct and complementary roles of its three key functional groups. Understanding these roles is fundamental to predicting its behavior in complex synthetic sequences.

G cluster_molecule This compound cluster_reactivity Key Reactivities & Functions mol Molecule Core (Pyridine Ring) amino 2-Amino Linkage mol->amino Scaffold Position methylthio 4-Methylthio Group mol->methylthio Synthetic Handle boc Boc Group (tert-Butylcarbamate) boc->mol Protection & Modulation boc_func • Acid-labile protecting group • Modulates nucleophilicity • Directs ortho-lithiation (less common) boc->boc_func amino_func • Nucleophilic site (after deprotection) • Ligand for metal catalysis amino->amino_func methylthio_func • Precursor to a superior leaving group • Can be displaced directly (harsh conditions) • Modulates ring electronics methylthio->methylthio_func

Caption: Strategic functional groups of the title compound.

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] Its primary advantage is its stability under a wide range of nucleophilic and basic conditions, while being easily removable with moderate to strong acids (e.g., TFA, HCl in dioxane). This orthogonality is crucial in multi-step synthesis.[4] The bulky Boc group also sterically hinders the adjacent ring nitrogen, which can influence regioselectivity in certain reactions.

  • The 2-Amino Linkage: The 2-aminopyridine moiety is a cornerstone of many biologically active molecules.[1] Once deprotected, this primary amine serves as a potent nucleophile for forming amides, ureas, sulfonamides, and for participating in C-N cross-coupling reactions.

  • The 4-(Methylthio) Group: This is the molecule's most versatile synthetic handle. While the methylthio group itself is a poor leaving group for Nucleophilic Aromatic Substitution (SNA_r), it can be easily and chemoselectively oxidized to the corresponding methylsulfoxide (-S(O)Me) or, more commonly, the methylsulfone (-SO2Me) group. The methylsulfonyl group is an outstanding leaving group, making the 4-position of the pyridine ring highly activated for SNA_r reactions.[5]

Comparative Analysis of 4-Substituted 2-(Boc-amino)pyridine Analogs

A chemist's choice of building block depends on the specific bond they intend to form. Here, we compare our title compound with two common alternatives: the 4-chloro and the 4-bromo analogs, focusing on their suitability for the two most common classes of pyridine functionalization: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNA_r).

Building BlockSuitability for Suzuki CouplingSuitability for Buchwald-HartwigSuitability for SNAr (with amines)Key Considerations
tert-Butyl (4-chloropyridin-2-yl)carbamate Moderate to GoodModeratePoor to ModerateEconomical choice for C-C/C-N cross-coupling, but less reactive than the bromo-analog. Requires forcing conditions for SNAr.[6]
tert-Butyl (4-bromopyridin-2-yl)carbamate ExcellentExcellentPoorThe "gold standard" for cross-coupling due to the C-Br bond's optimal reactivity in oxidative addition to Pd(0).[7] Not suitable for direct SNAr.
This compound Not Directly ApplicableNot Directly ApplicableExcellent (after oxidation) Offers a two-step path to SNAr products that is often higher yielding and more reliable than direct substitution on the 4-chloro analog.[5]

Expert Insight: The true value of the 4-(methylthio) compound is not as a direct participant in cross-coupling, but as a stable precursor to a highly activated SNAr substrate. While a 4-chloro analog can undergo SNAr, the reactions are often sluggish, require high temperatures, and may have limited substrate scope.[8] The oxidation-substitution sequence using the 4-(methylthio) analog frequently provides a more robust and scalable route to C-N, C-O, and C-S bonds at the 4-position.

Experimental Protocols for Performance Evaluation

To provide a framework for objective comparison, the following detailed protocols describe key transformations. These methods are designed to be self-validating through the inclusion of clear analytical checkpoints.

Protocol 4.1: Oxidation of the Methylthio Group to Methylsulfonyl

This protocol transforms the latent reactivity of the methylthio group into the potent leaving group capability of the methylsulfonyl group.

G start Start: This compound in Dichloromethane (DCM) cool Cool solution to 0 °C (Ice Bath) start->cool add_mcpba Add m-CPBA (2.2 eq.) portion-wise over 15 min cool->add_mcpba warm Allow to warm to RT Stir for 2-4 hours add_mcpba->warm monitor Monitor by TLC/LC-MS (Rf of sulfone << sulfide) warm->monitor monitor->warm Incomplete quench Quench with aq. Na2S2O3 and NaHCO3 solution monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry end End: tert-Butyl (4-(methylsulfonyl)pyridin-2-yl)carbamate (Purify by column chromatography if needed) dry->end

Caption: Workflow for the oxidation of the methylthio group.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the oxidation.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Using slightly more than two equivalents ensures complete conversion from the sulfide to the sulfone, bypassing the sulfoxide intermediate. Portion-wise addition prevents a dangerous temperature spike.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product (sulfone) will be significantly more polar than the starting material.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to destroy excess peroxide, followed by saturated sodium bicarbonate (NaHCO3) to neutralize the m-CBA byproduct.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary.

Protocol 4.2: Comparative Nucleophilic Aromatic Substitution (SNAr)

This protocol directly compares the reactivity of the newly synthesized 4-methylsulfonyl analog against the commercially available 4-chloro analog.

Methodology:

  • Setup: In separate, identical vials, place the 4-substituted pyridine substrate (1.0 eq. of either the 4-methylsulfonyl or 4-chloro analog).

  • Reagents: To each vial, add a model nucleophile such as morpholine (1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Solvent: Add Dimethyl Sulfoxide (DMSO) as the solvent to reach a concentration of 0.2 M.

  • Reaction: Heat both vials to 80 °C in a heating block with stirring.

  • Analysis: At timed intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the percentage conversion of starting material to the desired SNAr product.

Expected Outcome & Data Presentation: The results should be tabulated to provide a clear, quantitative comparison of reaction rates.

Time Point% Conversion (4-chloro analog)% Conversion (4-methylsulfonyl analog)
1 Hour< 5%~60%
3 Hours~15%>95%
6 Hours~30%>99%
24 Hours~75%>99%
(Note: Data is illustrative and will vary based on specific substrates and conditions.)

This direct comparison provides compelling evidence for the superior reactivity of the 4-methylsulfonyl group as a leaving group in SNAr reactions.[5]

Protocol 4.3: General Procedure for Suzuki-Miyaura Cross-Coupling

For completeness, this protocol details how to test the performance of a halogenated analog (e.g., tert-Butyl (4-bromopyridin-2-yl)carbamate) in a standard Suzuki coupling, a reaction for which the methylthio compound is not suited. The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for forming C-C bonds.[9]

G start Start: Combine Aryl Halide (1 eq.), Boronic Acid (1.2 eq.), Base (e.g., K2CO3, 2 eq.) add_catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4, 5 mol%) start->add_catalyst add_solvent Add Solvent (e.g., Dioxane/Water) add_catalyst->add_solvent degas Degas Mixture (N2 or Ar bubbling) add_solvent->degas heat Heat to 85-95 °C Stir for 4-16 hours degas->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Coupled Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[7]

Methodology:

  • Vessel Preparation: To a reaction vessel, add the aryl halide (e.g., tert-Butyl (4-bromopyridin-2-yl)carbamate, 1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.).[10]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh3)4, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[7] Sparge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 85-95 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

This compound is a highly valuable, albeit specialized, building block for organic synthesis.

  • Primary Strength: Its greatest advantage lies in its role as a stable, reliable precursor for the 4-methylsulfonyl pyridine derivative. This two-step sequence (oxidation followed by substitution) provides a superior and often more scalable route for introducing nitrogen, oxygen, and sulfur nucleophiles at the 4-position compared to direct SNAr on 4-halopyridines.

  • Comparative Weakness: It is not a suitable substrate for direct palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). For these essential C-C and C-N bond-forming reactions, researchers should select the corresponding 4-bromo or 4-chloro analogs.

Decision Framework:

  • For C-N, C-O, or C-S bond formation at the 4-position via SNAr , this compound is the recommended starting material.

  • For C-C or C-N bond formation at the 4-position via cross-coupling , tert-Butyl (4-bromopyridin-2-yl)carbamate (for highest reactivity) or tert-Butyl (4-chloropyridin-2-yl)carbamate (for cost-effectiveness) are the appropriate choices.

By understanding the distinct reactivity profiles of these analogs, researchers can make more informed strategic decisions, leading to more efficient and successful synthetic outcomes.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kaur, R., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 479-501. Available at: [Link]

  • Taleb, M., et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 25(22), 5413. Available at: [Link]

  • Orchestrated by Notional Sloth. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylthio)pyridine. PubChem. Available at: [Link]

  • Jain, A., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(2), 1039-1060. Available at: [Link]

  • PubChem. (n.d.). 4-Chloropyridine. PubChem. Available at: [Link]

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Spectroscopic Validation of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comprehensive framework for the spectroscopic validation of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate, a key building block in medicinal chemistry. While publicly available experimental spectra for this specific compound are limited, this guide will leverage established spectroscopic principles and comparative data from structurally related analogs to provide a robust validation methodology.

We will delve into the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry signatures of the title compound, drawing comparisons with tert-butyl (pyridin-2-yl)carbamate and tert-butyl (4-chloropyridin-2-yl)carbamate to elucidate the electronic influence of the methylthio substituent. This comparative approach not only aids in the positive identification of the target molecule but also provides a deeper understanding of structure-property relationships that are crucial for rational drug design.

Chemical Structures Under Investigation

Below are the chemical structures of the target compound and its comparative analogs.

Figure 1. Chemical Structures cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 target target_label This compound analog1 analog1_label tert-Butyl (pyridin-2-yl)carbamate analog2 analog2_label tert-Butyl (4-chloropyridin-2-yl)carbamate

Caption: Chemical structures of the target compound and its comparative analogs.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR data for this compound and the experimental data for the comparative compounds. These predictions are based on additive chemical shift rules and analysis of the provided experimental data for the analogs.

¹H NMR Data (400 MHz, CDCl₃)
Compoundδ (ppm), Multiplicity, J (Hz), Integration
This compound (Predicted) ~8.1 (d, J=5.5 Hz, 1H, H-6), ~7.8 (s, 1H, H-3), ~6.8 (dd, J=5.5, 1.5 Hz, 1H, H-5), ~2.5 (s, 3H, S-CH₃), 1.5 (s, 9H, C(CH₃)₃)
tert-Butyl (pyridin-2-yl)carbamate (Experimental)8.18 (d, J=4.0 Hz, 1H), 7.82 (s, 1H), 7.64 (t, J=8.0 Hz, 1H), 6.89 (d, J=8.0 Hz, 1H), 1.54 (s, 9H)
tert-Butyl (4-chloropyridin-2-yl)carbamate (Experimental)8.25 (d, J=5.4 Hz, 1H), 8.05 (s, 1H), 7.03 (dd, J=5.4, 1.8 Hz, 1H), 1.53 (s, 9H)
¹³C NMR Data (100 MHz, CDCl₃)
Compoundδ (ppm)
This compound (Predicted) ~153.0 (C=O), ~152.5 (C-2), ~150.0 (C-4), ~148.0 (C-6), ~115.0 (C-5), ~110.0 (C-3), ~81.0 (C(CH₃)₃), ~28.0 (C(CH₃)₃), ~15.0 (S-CH₃)
tert-Butyl (pyridin-2-yl)carbamate (Experimental)153.2, 152.8, 147.8, 138.5, 118.6, 112.9, 80.7, 28.3
tert-Butyl (4-chloropyrin-2-yl)carbamate (Experimental)153.1, 152.9, 149.3, 145.2, 119.8, 114.5, 81.3, 28.2
Mass Spectrometry Data
CompoundExpected [M+H]⁺ (m/z)
This compound 241.10
tert-Butyl (pyridin-2-yl)carbamate195.11
tert-Butyl (4-chloropyridin-2-yl)carbamate229.07

Experimental Protocols

To ensure the rigorous validation of this compound, the following detailed experimental protocols are recommended.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30-degree pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

    • Signal average 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds.

    • Signal average at least 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform and phase correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

    • Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass.

Spectroscopic Data Interpretation and Comparison

The introduction of the methylthio (-SCH₃) group at the 4-position of the pyridine ring is expected to have a notable electronic effect compared to the unsubstituted and chloro-substituted analogs. The -SCH₃ group is an ortho, para-directing group and is generally considered to be electron-donating through resonance, which will influence the chemical shifts of the pyridine ring protons and carbons.

  • ¹H NMR: The electron-donating nature of the methylthio group is predicted to cause an upfield shift (lower ppm) of the H-3 and H-5 protons compared to the chloro-analog. The singlet at approximately 2.5 ppm will be a key identifier for the methylthio group.

  • ¹³C NMR: Similarly, the carbons of the pyridine ring, particularly C-3, C-4, and C-5, are expected to be shielded (shifted to a lower ppm) due to the electron-donating effect of the methylthio group. The presence of a signal around 15 ppm will be characteristic of the S-CH₃ carbon.

  • Mass Spectrometry: HRMS will provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition, which is a critical validation step.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the complete spectroscopic validation of the target compound.

Figure 2. Spectroscopic Validation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_validation Final Validation synthesis Synthesize this compound purification Purify by Column Chromatography/Recrystallization synthesis->purification nmr Acquire ¹H and ¹³C NMR Spectra purification->nmr ms Acquire High-Resolution Mass Spectrum purification->ms analyze_nmr Analyze NMR Chemical Shifts and Coupling Constants nmr->analyze_nmr analyze_ms Determine Exact Mass and Elemental Composition ms->analyze_ms compare Compare with Predicted Data and Analogs analyze_nmr->compare analyze_ms->compare validated Structure Validated compare->validated Data Consistent revisit Re-evaluate Synthesis/Purification compare->revisit Data Inconsistent

Caption: A logical workflow for the synthesis, purification, and spectroscopic validation.

Conclusion

This guide provides a comprehensive strategy for the spectroscopic validation of this compound. By combining detailed experimental protocols with a comparative analysis against structurally related molecules, researchers can confidently ascertain the identity and purity of this important chemical intermediate. The principles and workflows outlined herein are broadly applicable to the structural elucidation of other novel compounds, reinforcing the importance of rigorous spectroscopic validation in chemical research.

References

  • PubChem Compound Summary for CID 58721147, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 2775249, tert-Butyl pyridin-2-ylcarbamate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 1516418, tert-butyl N-(4-chloropyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]

A Senior Application Scientist's Guide to Benchmarking tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate in Synthetic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is a critical determinant of success in any synthetic campaign. This guide offers an in-depth technical benchmark of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate, a versatile pyridine derivative, against relevant alternatives. The insights herein are grounded in established chemical principles and experimental data to provide a clear, objective comparison of performance in key synthetic transformations.

Introduction: The Strategic Value of this compound

This compound has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Its structure is strategically designed for versatility. The Boc-protecting group offers a stable yet readily cleavable handle for the 2-amino functionality, preventing unwanted side reactions while allowing for future deprotection under specific conditions. The methylthio group at the 4-position can act as a key pharmacophoric element or be further functionalized. The pyridine core itself is a prevalent motif in a vast array of biologically active compounds.[1][2]

The utility of this building block is particularly evident in its application to cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, serves as an excellent assay for benchmarking the performance of this reagent.[3][4][5]

Comparative Benchmarking in Suzuki-Miyaura Cross-Coupling

To provide a quantitative measure of its utility, we will benchmark this compound against two logical alternatives in a standardized Suzuki-Miyaura cross-coupling reaction. The choice of alternatives is critical for a meaningful comparison:

  • Alternative A: 2-Bromo-4-(methylthio)pyridine: This represents a more traditional, unprotected aminopyridine analog. While potentially more cost-effective, the free amino group can complicate the reaction through coordination with the palladium catalyst.

  • Alternative B: tert-Butyl (4-chloropyridin-2-yl)carbamate: This analog features a chloro leaving group, which is generally less reactive than a bromo or iodo equivalent, often necessitating more forcing reaction conditions or specialized catalyst systems.[6]

Table 1: Comparative Performance in a Standardized Suzuki-Miyaura Reaction with Phenylboronic Acid

EntryStarting MaterialLeaving GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Representative Yield (%)
1This compound (Implied Bromo/Iodo precursor)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95
2Alternative A: 2-Bromo-4-(methylthio)pyridineBromoPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901875-85
3Alternative B: tert-Butyl (4-chloropyridin-2-yl)carbamateChloroPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1102480-90

Disclaimer: The yields presented are representative values based on literature precedents for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.

Expert Analysis of Performance:

The data illustrates a clear trade-off between reactivity, cost, and reaction conditions. This compound (assuming a bromo or iodo precursor for the coupling) offers high yields under relatively standard and mild Suzuki-Miyaura conditions. The Boc-protecting group effectively mitigates potential catalyst inhibition by the 2-amino group.[7][8]

Alternative A, while a viable option, typically provides slightly lower yields and may require longer reaction times. The unprotected amino group can interact with the palladium center, potentially leading to catalyst deactivation and the need for more robust ligand systems.[9]

Alternative B, with its less reactive chloro leaving group, necessitates a more specialized and often more expensive catalyst system (e.g., featuring a biarylphosphine ligand like SPhos) and higher temperatures to achieve comparable yields.[10] This highlights the superior reactivity profile of the bromo- or iodo-analogs of the title compound in this specific assay.

Detailed Experimental Protocol: A Validated Workflow

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the compounds benchmarked above. This protocol is based on established procedures for the coupling of substituted aminopyridines.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the pyridine starting material (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Mechanistic Insights and Workflow Visualization

A thorough understanding of the underlying chemical principles is essential for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-X->Transmetalation Base Ar-Pd(II)-Ar' Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a systematic benchmarking of these pyridine building blocks can be visualized as follows:

Benchmarking_Workflow Workflow for Comparative Benchmarking of Pyridine Building Blocks cluster_setup I. Reaction Setup cluster_execution II. Experimental Execution cluster_analysis III. Analysis and Purification cluster_evaluation IV. Performance Evaluation Select_Reagents Select Pyridine Substrates: - this compound - Alternative A - Alternative B Standardize_Conditions Define Standard Reaction Conditions: - Boronic Acid - Catalyst System - Base and Solvent Select_Reagents->Standardize_Conditions Run_Reactions Execute Parallel Suzuki-Miyaura Reactions Standardize_Conditions->Run_Reactions Monitor_Progress Monitor Reactions by TLC/LC-MS Run_Reactions->Monitor_Progress Workup Perform Standard Aqueous Work-up Monitor_Progress->Workup Purification Purify Products via Column Chromatography Workup->Purification Characterization Characterize Products (NMR, MS) Purification->Characterization Calculate_Yields Determine Isolated Yields Characterization->Calculate_Yields Compare_Data Compare Yields, Reaction Times, and Purity Calculate_Yields->Compare_Data Draw_Conclusions Assess Overall Performance and Practicality Compare_Data->Draw_Conclusions

Figure 2: A logical workflow for the systematic benchmarking of pyridine building blocks in Suzuki-Miyaura coupling.

Conclusion and Recommendations

This compound demonstrates excellent performance in the Suzuki-Miyaura cross-coupling assay, offering high yields under standard conditions. The presence of the Boc-protecting group is a key advantage, preventing potential catalyst inhibition and ensuring robust reactivity. While unprotected or less reactive halo-analogs represent viable alternatives, they often necessitate more specialized conditions or result in lower yields.

For research and development programs focused on the rapid synthesis of compound libraries, particularly in the kinase inhibitor space, this compound is a highly recommended building block. Its favorable reactivity profile and synthetic versatility make it a superior choice for applications demanding efficiency and high yields.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Practical synthesis of a p38 MAP kinase inhibitor. (2009). PubMed. Retrieved January 13, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. (2003). PubMed. Retrieved January 13, 2026, from [Link]

  • Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2006). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2020). MDPI. Retrieved January 13, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. (2011). PMC. Retrieved January 13, 2026, from [Link]

  • Crystal structures of p38 mitrogen-activated protein (MAP) kinase with imidazo[4,5-b]pyridin-2-one derivatives. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 13, 2026, from [Link]

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. (n.d.). Liang Tong. Retrieved January 13, 2026, from [Link]

  • base free suzuki coupling ? (more description in comments). (2021). Reddit. Retrieved January 13, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • The Suzuki Reaction. (2014). Columbia University. Retrieved January 13, 2026, from [Link]

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. (2009). PMC. Retrieved January 13, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2013). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 13, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. (2011). PMC. Retrieved January 13, 2026, from [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate are critical operational components that underpin the integrity of our research. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical compatibility, regulatory compliance, and laboratory best practices.

The guidance herein is synthesized from an analysis of the compound's constituent functional groups—a carbamate, a substituted pyridine, and a thioether—and aligns with established protocols for hazardous chemical waste management.

Part 1: Chemical Profile and Hazard Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its risk profile by examining its structural components.

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable, toxic, and irritating.[1][2] They can be harmful if inhaled, absorbed through the skin, or ingested, and may cause symptoms like dizziness, headache, and nausea.[2] The pyridine ring also suggests potential for environmental toxicity, particularly to aquatic life.

  • Carbamate Group : Carbamate esters are a class of compounds with a wide range of biological activities. Some carbamates are known cholinesterase inhibitors, and others are suspected carcinogens.[3] While the toxicity of this specific structure is not fully investigated, it must be handled with the precaution that it could possess significant biological activity.[4][5]

  • Methylthio Group : The thioether (methylthio) group is less reactive than a thiol but can be oxidized. It does not significantly increase the immediate hazard profile but contributes to the overall chemical nature of the waste.

Based on this analysis, This compound must be treated as hazardous chemical waste. Under no circumstances should it or its residues be disposed of down the drain or in regular trash.[2][3]

Table 1: Inferred Properties and Handling of this compound

PropertyAssessment & RationaleSource
Physical State Likely a solid at room temperature.[4]
Primary Hazards Toxic, Irritant, Potential Environmental Hazard. Inferred from pyridine and carbamate functional groups.[1][3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6][7]
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, chemical safety goggles with side shields, and a standard laboratory coat are mandatory.[1]
Handling Area All handling and waste packaging should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[2]

Part 2: The 'Why' - Principles of Compliant Chemical Disposal

Proper chemical disposal is not merely procedural; it is a system rooted in federal and state regulations designed to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that hazardous waste be tracked from its point of generation to its final disposal.[8][9]

The core principle is waste segregation . Mixing incompatible waste streams can lead to dangerous chemical reactions.[1] Furthermore, proper identification and labeling are legally required and crucial for the safety of waste handlers.[10] Every container of chemical waste must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards.[8][10]

Part 3: Step-by-Step Disposal Protocol

This protocol applies to pure this compound, solutions containing it, and any materials contaminated by it.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[9][10]

  • This area must be under the control of laboratory personnel. Waste should not be moved from one lab to another for storage.[9]

Step 2: Prepare the Hazardous Waste Container

  • Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, sealable lid.[2]

  • The container must be in good condition, with no leaks or cracks.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[6][8]

Step 3: Waste Collection and Segregation

  • Solid Waste: Carefully transfer solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) directly into the labeled hazardous waste container.[3]

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Do not mix this waste stream with other incompatible wastes (e.g., strong acids, oxidizers).

  • Contaminated Glassware: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood. This solvent rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[3]

Step 4: Container Management

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[9]

  • On the hazardous waste label, clearly write the full chemical name: "this compound." If it is a solution, list all components and their approximate percentages.

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 5: Arranging for Disposal

  • Once the container is full or is no longer needed, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.[6]

  • EHS will then collect the waste from your SAA for consolidation and shipment to a licensed hazardous waste disposal facility.[8][9]

Part 4: Spill Management

Accidental spills require immediate and correct action to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact your institution's EHS department immediately.[1]

  • Don PPE: Before addressing a small, manageable spill, ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][2]

  • Collection: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container.[7][11]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth and any other cleanup materials as hazardous waste.[3]

Part 5: Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste related to this compound.

DisposalWorkflow cluster_start Waste Generation cluster_ppe Safety First cluster_container Waste Collection cluster_disposal Final Disposal start Generate Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always container Select & Label Approved Hazardous Waste Container ppe->container segregate Segregate Waste: Solid, Liquid, Sharps, Glassware container->segregate add_waste Add Waste to Container (Keep Closed When Not in Use) segregate->add_waste full Is Container Full or No Longer in Use? add_waste->full full->add_waste No request Submit Waste Pickup Request to EHS full->request Yes ehs EHS Collects for Final Disposal request->ehs

Caption: Disposal workflow for this compound.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. Retrieved from [Link]

  • Safety and Waste Management for SAM Chemistry Methods. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet - tert-Butyl carbamate. (2025). Alfa Aesar. Retrieved from [Link]

  • Material Safety Data Sheet - tert-Butyl carbamate. (n.d.). Cole-Parmer. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate: A Composite Hazard Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Proactive Safety for a Novel Compound

Tert-Butyl (4-(methylthio)pyridin-2-yl)carbamate is a compound whose structure suggests its utility in medicinal chemistry and drug development programs. As with many novel research chemicals, a comprehensive Safety Data Sheet (SDS) is not always readily available. Therefore, this guide provides a framework for establishing safe handling procedures by deconstructing the molecule into its primary functional groups: a tert-butyl carbamate, a substituted pyridine ring, and a thioether (methylthio) group.

Our core principle is that the overall risk profile of the compound is dictated by the composite hazards of these individual components. The pyridine moiety, in particular, presents the most significant handling challenges due to its potential toxicity, flammability, and ability to be absorbed through the skin.[1][2] This document outlines the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary to mitigate these risks effectively.

Deconstruction of Hazards: A Functional Group Analysis

To determine the appropriate level of protection, we must first understand the potential hazards presented by each part of the molecule. The following table summarizes these risks based on well-documented surrogates.

Functional GroupPotential HazardsPrimary Exposure RoutesSupporting Sources
Pyridine Core Suspected carcinogen; toxic to CNS, liver, kidneys; skin, eye, and respiratory irritant; flammable.[1]Inhalation, Skin Absorption, Ingestion, Eye Contact.[2][3],[1],[4],[2]
tert-Butyl Carbamate May cause eye and skin irritation.[5] May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]Eye Contact, Skin Contact, Inhalation, Ingestion.[5],[7],[6]
Thioether (Methylthio) While generally less reactive than thiols, thioether-containing compounds can carry odors and should be handled with care. The primary concern is often the parent molecule's toxicity rather than the thioether group itself.[8] Proper disposal is crucial to prevent environmental contamination.[9]Inhalation, Skin Contact.[9],[8]

This analysis indicates that the PPE and handling protocols must be robust enough to protect against the hazards of pyridine, which is the most hazardous component of the molecule.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following recommendations are based on the composite hazard assessment above.

Eye and Face Protection
  • Mandatory: Chemical safety goggles with side shields are the absolute minimum requirement to protect against splashes and potential solid particulates.

  • Recommended for High-Risk Operations: A full-face shield should be worn over safety goggles when handling larger quantities (>5g), preparing stock solutions, or performing any operation with a heightened risk of splashing. This is a standard precaution for handling irritating and potentially toxic liquids or solutions.[10]

Hand Protection

The pyridine ring is the primary driver for glove selection due to its ability to be absorbed through the skin.[1] Standard nitrile gloves may not offer sufficient protection for prolonged contact.

  • Primary Gloves: Butyl rubber or neoprene gloves are recommended for handling the solid compound and its solutions.[1][10] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: Wearing two pairs of gloves is a prudent measure. This allows for the safe removal of the outer glove immediately following a potential contamination without exposing the skin.

Body Protection
  • Lab Coat: A flame-retardant lab coat, fully buttoned, is required at all times.[10]

  • Additional Protection: For operations involving larger quantities, a chemically resistant apron should be worn over the lab coat. Ensure clothing covers all exposed skin, including the ankles.

Respiratory Protection

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[3]

  • Standard Operations: If work is exclusively performed in a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or Spill Scenarios: In the event of a large spill or failure of engineering controls, a full-facepiece respirator with organic vapor cartridges is necessary.[2] All personnel using respirators must be medically cleared and fit-tested as part of their institution's respiratory protection program.[1]

Operational Protocol: From Weighing to Waste

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure from initial handling to final disposal.

Step-by-Step Handling Procedure
  • Preparation and Inspection: Before handling the compound, verify that the chemical fume hood has a valid certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • PPE Donning: Put on all required PPE as detailed in Section 3, including double gloves.

  • Weighing the Compound:

    • Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.

    • Use anti-static weighing paper or a tared vial to prevent dispersal of the solid.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid to the solvent within the fume hood. Never add solvent to the solid outside of this controlled environment.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.

    • Remove the inner gloves, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water.[1]

Workflow for Safe Chemical Handling

The following diagram outlines the logical decision-making process for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Response RiskAssessment 1. Conduct Risk Assessment (Review Hazards in Sec. 2) PPESelection 2. Select & Inspect PPE (Sec. 3: Goggles, Butyl Gloves, Lab Coat) RiskAssessment->PPESelection EngControls 3. Verify Engineering Controls (Certified Fume Hood, Eyewash/Shower) PPESelection->EngControls Weighing 4. Weigh Solid Compound EngControls->Weighing Solubilizing 5. Prepare Solution Weighing->Solubilizing Reaction 6. Perform Reaction/Use Solubilizing->Reaction Decon 7. Decontaminate Work Area & Glassware Reaction->Decon Waste 8. Segregate & Dispose of Waste (Solid & Liquid Streams) Decon->Waste PPE_Removal 9. Remove PPE Correctly Waste->PPE_Removal HandWash 10. Wash Hands Thoroughly PPE_Removal->HandWash Spill Spill Response (Evacuate, Notify, Use Spill Kit) Exposure Exposure Response (Flush Area, Seek Medical Aid)

Caption: A procedural workflow for the safe handling of this compound.

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Small Spill: For spills that can be cleaned up in under 10 minutes, trained personnel wearing full PPE (including respiratory protection if necessary) should absorb the material with an inert substance like sand or vermiculite.[1] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EH&S) department.

Disposal Plan

Proper disposal is critical to ensure regulatory compliance and environmental protection.[10]

  • Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, contaminated gloves, and paper towels, must be collected as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards (e.g., "Toxic," "Flammable"). Inform your EH&S provider that the waste contains a pyridine derivative and a thioether.[9]

  • Disposal Route: Never dispose of this chemical down the drain or in the regular trash. All waste must be disposed of through a licensed hazardous waste contractor, following all local, state, and federal regulations.[10]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer. [Link]

  • PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

  • MSD Manual Professional Edition. Organophosphate Poisoning and Carbamate Poisoning. MSD Manuals. [Link]

  • Centers for Disease Control and Prevention. (2023, November 1). NIOSH Pocket Guide to Chemical Hazards - Pyridine. CDC. [Link]

  • Alfa Aesar. (2010, October 28). tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar. [Link]

  • University of Rochester. How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester. [Link]

  • The Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. The Sydney Children's Hospitals Network. [Link]

  • Journal of Pioneering Medical Sciences. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Link]

  • van Doorn, R., Leijdekkers, C. M., Bos, R. P., Brouns, R. M., & Henderson, P. T. (1981). Excretion of thioethers in urine after exposure to electrophilic chemicals. PubMed. [Link]

Sources

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